hCAIX-IN-7
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C18H12FNO3 |
|---|---|
分子量 |
309.3 g/mol |
IUPAC名 |
(E)-3-(3-fluorophenyl)-N-(2-oxochromen-6-yl)prop-2-enamide |
InChI |
InChI=1S/C18H12FNO3/c19-14-3-1-2-12(10-14)4-8-17(21)20-15-6-7-16-13(11-15)5-9-18(22)23-16/h1-11H,(H,20,21)/b8-4+ |
InChIキー |
OXJBLRCFWGEKML-XBXARRHUSA-N |
異性体SMILES |
C1=CC(=CC(=C1)F)/C=C/C(=O)NC2=CC3=C(C=C2)OC(=O)C=C3 |
正規SMILES |
C1=CC(=CC(=C1)F)C=CC(=O)NC2=CC3=C(C=C2)OC(=O)C=C3 |
製品の起源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of Carbonic Anhydrase IX (CAIX) Inhibitors in Hypoxic Tumors
Disclaimer: The specific compound "hCAIX-IN-7" was not identified in the public scientific literature. This guide will focus on the well-documented general mechanism of action of Carbonic Anhydrase IX (CAIX) inhibitors in the context of hypoxic tumors, based on available preclinical research.
Executive Summary
Solid tumors are frequently characterized by regions of hypoxia, or low oxygen, which drives aggressive cancer phenotypes and therapeutic resistance.[1][2][3][4][5] A key protein induced by hypoxia is Carbonic Anhydrase IX (CAIX), a transmembrane enzyme that plays a crucial role in pH regulation within the tumor microenvironment.[2][6][7][8] CAIX is minimally expressed in normal tissues, making it an attractive therapeutic target.[2][7] This technical guide delineates the mechanism of action of CAIX inhibitors in hypoxic tumors, detailing their impact on tumor pH, cell survival, and metastatic potential. It also provides an overview of relevant experimental protocols and quantitative data from preclinical studies.
The Role of CAIX in the Hypoxic Tumor Microenvironment
Under hypoxic conditions, cancer cells switch to anaerobic glycolysis for energy production, leading to an accumulation of acidic byproducts such as lactate.[1] This results in intracellular acidosis, which can be detrimental to cell survival. The transcription factor Hypoxia-Inducible Factor-1α (HIF-1α) is stabilized in hypoxic conditions and upregulates the expression of genes that promote adaptation and survival, including CA9, the gene encoding CAIX.[1][3][5]
CAIX is a highly active enzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[6][8] By positioning its catalytic domain on the extracellular surface, CAIX facilitates the outward transport of protons, thereby maintaining a more alkaline intracellular pH (pHi) that is favorable for cancer cell proliferation and survival.[2][9] Simultaneously, this process contributes to the acidification of the extracellular microenvironment (pHe).[2][9] This acidic pHe promotes tumor invasion, metastasis, and resistance to certain chemotherapies.[1][4]
Mechanism of Action of CAIX Inhibitors
CAIX inhibitors are typically small molecules, such as sulfonamides and their derivatives, that bind to the active site of the CAIX enzyme, blocking its catalytic function.[6][7][8] By inhibiting CAIX, these compounds disrupt the pH regulatory machinery of hypoxic tumor cells, leading to a cascade of anti-tumor effects:
-
Reversal of pH Gradient: Inhibition of CAIX prevents the efficient extrusion of protons, leading to an increase in intracellular acidity and a decrease in extracellular acidity.[6]
-
Induction of Apoptosis: The resulting intracellular acidosis creates a toxic environment for cancer cells, inducing cellular stress and triggering programmed cell death (apoptosis).[6]
-
Inhibition of Tumor Growth and Metastasis: By neutralizing the acidic extracellular microenvironment, CAIX inhibitors can reduce the activity of acid-activated proteases involved in extracellular matrix degradation, thereby impairing tumor cell invasion and metastasis.[2][3][4] Preclinical studies have demonstrated that the use of CAIX inhibitors can lead to a significant decrease in primary tumor growth and metastatic burden.[2][8]
-
Sensitization to Conventional Therapies: The acidic tumor microenvironment can confer resistance to weakly basic chemotherapeutic drugs by preventing their entry into cancer cells. By increasing the extracellular pH, CAIX inhibitors can enhance the efficacy of these agents.[1][6] They may also sensitize hypoxic tumors to radiation therapy.[6]
Signaling Pathways and Experimental Workflows
Hypoxia-Induced CAIX Expression and pH Regulation
The following diagram illustrates the signaling pathway leading to CAIX expression under hypoxic conditions and its role in pH regulation.
Caption: Signaling pathway of hypoxia-induced CAIX expression and its role in pH regulation.
Mechanism of CAIX Inhibitors
The following diagram illustrates the mechanism by which CAIX inhibitors disrupt the processes described above.
Caption: Mechanism of action of CAIX inhibitors leading to anti-tumor effects.
Quantitative Data from Preclinical Studies
While specific data for "this compound" is unavailable, the following table summarizes representative quantitative data for various CAIX inhibitors from preclinical studies.
| Inhibitor Class | Assay Type | Cell Line / Model | IC₅₀ / Effect | Reference |
| Sulfonamides | CAIX Inhibition Assay | Recombinant hCAIX | Low nM to µM range | [8] |
| Ureido-substituted benzenesulfonamides | Cell Viability Assay (Hypoxia) | Breast Cancer Cell Lines | Significant decrease in viability | [2] |
| Novel Sulfonamides | In vivo Tumor Growth | Breast Cancer Xenograft | Significant reduction in tumor volume and lung metastases | [2] |
| SLC-0111 | In vivo Tumor Growth | Pancreatic Cancer Xenograft | Tumor growth inhibition | [3] |
| Monoclonal Antibodies | In vivo Tumor Growth | Renal Cell Carcinoma Xenograft | Reduced tumor growth | [8] |
Experimental Protocols
Carbonic Anhydrase Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of CAIX.
-
Enzyme and Substrate Preparation: Recombinant human CAIX is purified. The substrate, 4-nitrophenyl acetate (NPA), is prepared in a suitable buffer.
-
Assay Procedure:
-
The inhibitor is pre-incubated with the CAIX enzyme in a 96-well plate.
-
The enzymatic reaction is initiated by adding the NPA substrate.
-
The hydrolysis of NPA to 4-nitrophenol is monitored spectrophotometrically at a specific wavelength (e.g., 400 nm) over time.
-
-
Data Analysis: The rate of reaction is calculated for each inhibitor concentration. The IC₅₀ value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by plotting the reaction rate against the inhibitor concentration.
Hypoxic Cell Viability Assay
This assay assesses the effect of CAIX inhibitors on the survival of cancer cells under low oxygen conditions.
-
Cell Culture: Cancer cells known to express CAIX under hypoxia (e.g., MDA-MB-231 breast cancer cells) are seeded in 96-well plates.
-
Hypoxic Treatment: The cells are placed in a hypoxic chamber (e.g., 1% O₂) and treated with various concentrations of the CAIX inhibitor. A normoxic control group is also maintained.
-
Viability Assessment: After a set incubation period (e.g., 48-72 hours), cell viability is measured using a standard assay such as MTT, MTS, or a luminescent ATP-based assay.
-
Data Analysis: The viability of treated cells is normalized to that of untreated control cells, and dose-response curves are generated to determine the EC₅₀ of the inhibitor.
In Vivo Tumor Xenograft Model
This model evaluates the anti-tumor efficacy of CAIX inhibitors in a living organism.
-
Tumor Implantation: Human cancer cells are injected subcutaneously into immunocompromised mice.
-
Tumor Growth and Treatment: Once tumors reach a palpable size, the mice are randomized into treatment and control groups. The CAIX inhibitor is administered via a suitable route (e.g., oral gavage, intraperitoneal injection).
-
Monitoring: Tumor volume is measured regularly (e.g., with calipers) throughout the study. Animal body weight and general health are also monitored.
-
Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be processed for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers). Metastatic burden in organs like the lungs can also be assessed.
-
Data Analysis: Tumor growth curves are plotted for each group, and statistical analysis is performed to determine the significance of tumor growth inhibition.
Conclusion
Carbonic Anhydrase IX is a key mediator of pH regulation in hypoxic tumors, contributing to cancer cell survival, proliferation, and metastasis. Inhibitors of CAIX represent a promising therapeutic strategy for targeting these aggressive tumors. By disrupting the pH balance, CAIX inhibitors can induce cancer cell death, inhibit tumor growth, and potentially enhance the efficacy of other anti-cancer treatments. The preclinical data for various CAIX inhibitors are encouraging, and further research and clinical development in this area are warranted.
References
- 1. mdpi.com [mdpi.com]
- 2. oncotarget.com [oncotarget.com]
- 3. Carbonic Anhydrase Inhibition and the Management of Hypoxic Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Hypoxia Signaling | Cell Signaling Technology [cellsignal.com]
- 6. What are CAIX inhibitors and how do they work? [synapse.patsnap.com]
- 7. tandfonline.com [tandfonline.com]
- 8. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hypoxia-inducible carbonic anhydrase IX and XII promote tumor cell growth by counteracting acidosis through the regulation of the intracellular pH - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Discovery and Synthesis of Human Carbonic Anhydrase IX (hCAIX) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Human Carbonic Anhydrase IX (hCAIX) is a transmembrane zinc metalloenzyme that is highly overexpressed in a variety of solid tumors and is generally absent in healthy tissues.[1][2] Its expression is strongly induced by hypoxia, a common feature of the tumor microenvironment. hCAIX plays a crucial role in pH regulation, facilitating the hydration of carbon dioxide to bicarbonate and protons, thereby contributing to an acidic extracellular environment that promotes tumor progression, invasion, and metastasis.[2][3] These characteristics make hCAIX a compelling target for the development of novel anticancer therapies.
While specific information regarding a molecule designated "hCAIX-IN-7" is not publicly available, this guide provides a comprehensive overview of the general methodologies and strategies employed in the discovery and synthesis of hCAIX inhibitors. The content herein is based on established scientific literature and serves as an in-depth technical resource for professionals in the field of drug discovery and development.
Discovery of hCAIX Inhibitors
The discovery of potent and selective hCAIX inhibitors typically involves a multi-step process that begins with identifying initial hit compounds and progresses through lead optimization to identify clinical candidates.
Screening Strategies
Several screening strategies are employed to identify initial chemical matter that can inhibit hCAIX activity.
-
High-Throughput Screening (HTS): Large chemical libraries are screened against recombinant hCAIX protein to identify compounds that inhibit its catalytic activity. HTS assays are often fluorescence- or colorimetric-based for rapid and automated analysis.
-
Fragment-Based Screening: Small, low-affinity chemical fragments are screened for binding to hCAIX. Hits from this approach are then grown or linked together to generate more potent lead compounds.
-
Structure-Based Drug Design: The crystal structure of hCAIX is utilized to computationally screen for molecules that can bind to the active site. This approach allows for the rational design of inhibitors with improved potency and selectivity.[4]
Lead Identification and Optimization
Once initial hits are identified, they undergo a rigorous optimization process to improve their pharmacological properties. This involves iterative cycles of chemical synthesis and biological testing to enhance potency, selectivity, and drug-like properties (e.g., solubility, metabolic stability). A key aspect of this phase is the elucidation of the Structure-Activity Relationship (SAR) , which defines how chemical modifications to a core scaffold affect its biological activity.[5][6]
Synthesis of hCAIX Inhibitors
A variety of chemical scaffolds have been explored for the inhibition of hCAIX. Among the most prominent are the sulfonamides and their derivatives, which are known to bind to the zinc ion in the enzyme's active site.[2][7][8]
General Synthesis of Sulfonamide-Based hCAIX Inhibitors
A common synthetic route to sulfonamide-based hCAIX inhibitors involves the reaction of a sulfonyl chloride with an appropriate amine. The following diagram illustrates a generalized synthetic pathway for a benzenesulfonamide derivative.
This pathway demonstrates a two-step process starting from a substituted aniline which is first chlorosulfonated to form a sulfonyl chloride intermediate. This reactive intermediate is then coupled with a primary amine to yield the final sulfonamide product. The diversity of the final inhibitors can be readily achieved by varying the substituents on the starting aniline and the structure of the primary amine.
Experimental Protocols
The evaluation of novel hCAIX inhibitors requires a battery of in vitro assays to determine their potency, selectivity, and cellular activity.
hCAIX Enzyme Inhibition Assay (Stopped-Flow CO₂ Hydration Assay)
This is a gold-standard method for measuring the catalytic activity of carbonic anhydrases.[9][10][11][12][13]
Principle: The assay measures the rate of pH change resulting from the CA-catalyzed hydration of CO₂. A stopped-flow instrument rapidly mixes a CO₂ solution with a buffer solution containing the enzyme and a pH indicator. The change in absorbance of the pH indicator over time is monitored to determine the initial rate of the reaction.
Protocol:
-
Reagent Preparation:
-
Buffer: 20 mM HEPES or Tris, pH 7.5, containing a pH indicator (e.g., phenol red).
-
CO₂ Solution: Prepared by bubbling CO₂ gas into chilled, deionized water.
-
Enzyme Solution: Recombinant human CAIX is diluted to the desired concentration in the assay buffer.
-
Inhibitor Solutions: Test compounds are dissolved in DMSO and diluted to various concentrations.
-
-
Assay Procedure:
-
The enzyme solution is pre-incubated with the inhibitor or DMSO (vehicle control) for a specified time (e.g., 15 minutes) at room temperature.
-
The enzyme-inhibitor mixture is loaded into one syringe of the stopped-flow apparatus.
-
The CO₂ solution is loaded into the other syringe.
-
The two solutions are rapidly mixed, and the change in absorbance of the pH indicator is recorded over a short time course (milliseconds to seconds).
-
-
Data Analysis:
-
The initial velocity of the reaction is calculated from the linear phase of the absorbance change.
-
The percent inhibition is calculated by comparing the rates in the presence and absence of the inhibitor.
-
IC₅₀ values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Cell Viability Assay under Hypoxic Conditions
This assay assesses the effect of hCAIX inhibitors on the survival of cancer cells under hypoxic conditions, which mimic the tumor microenvironment.[14][15][16]
Principle: Various methods can be used to assess cell viability, such as the MTT or resazurin reduction assays, which measure metabolic activity, or ATP-based assays that quantify cellular ATP levels.[17]
Protocol:
-
Cell Culture:
-
Cancer cells known to express hCAIX (e.g., MDA-MB-231 breast cancer cells) are seeded in 96-well plates.[3]
-
The cells are allowed to adhere overnight under normoxic conditions (21% O₂).
-
-
Hypoxic Treatment and Compound Exposure:
-
The plates are transferred to a hypoxic chamber (e.g., 1% O₂).
-
The cells are treated with various concentrations of the hCAIX inhibitor or vehicle control.
-
-
Incubation:
-
The cells are incubated for a specified period (e.g., 48-72 hours) under hypoxic conditions.
-
-
Viability Measurement:
-
A cell viability reagent (e.g., MTT, resazurin, or a lytic reagent for ATP measurement) is added to each well.
-
After an appropriate incubation period, the absorbance or fluorescence/luminescence is measured using a plate reader.
-
-
Data Analysis:
-
Cell viability is expressed as a percentage of the vehicle-treated control.
-
IC₅₀ values are calculated from the dose-response curves.
-
Data Presentation
Quantitative data from the biological evaluation of hCAIX inhibitors are typically summarized in tables to facilitate comparison.
Table 1: In Vitro Activity of Representative hCAIX Inhibitors
| Compound ID | hCAIX Kᵢ (nM)[7][8] | hCA II Kᵢ (nM)[7][8] | Selectivity Index (hCA II / hCAIX) | Cell Viability IC₅₀ (µM) under Hypoxia[3] |
| Acetazolamide | 25 | 12 | 0.48 | >100 |
| Ureido-sulfamate 1 | 5.1 | 15 | 2.94 | 30 |
| Ureido-sulfamate 2 | 4.7 | 25 | 5.32 | 25 |
| Betulinyl sulfamate | 1.25 | N/A | N/A | 5-10[18] |
N/A: Not Available
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the discovery and initial in vitro evaluation of hCAIX inhibitors.
The development of potent and selective hCAIX inhibitors represents a promising therapeutic strategy for the treatment of cancer. This guide has provided a technical overview of the key aspects of the discovery and synthesis of these targeted agents. The methodologies described, from initial screening and synthetic chemistry to detailed in vitro characterization, form the foundation of modern drug discovery efforts aimed at combating tumors that rely on the expression of hCAIX for their survival and progression. Further research and development in this area hold the potential to deliver novel and effective treatments for patients with a wide range of solid tumors.
References
- 1. recent-advances-in-the-design-and-synthesis-of-small-molecule-carbonic-anhydrase-ix-inhibitors - Ask this paper | Bohrium [bohrium.com]
- 2. Design, synthesis, and biological investigation of selective human carbonic anhydrase II, IX, and XII inhibitors using 7-aryl/heteroaryl triazolopyrimidines bearing a sulfanilamide scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of carbonic anhydrase IX as a therapeutic target for inhibition of breast cancer invasion and metastasis using a series of in vitro breast cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of the first-in-class potent and isoform-selective human carbonic anhydrase III inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Structure-activity relationship studies for inhibitors for vancomycin-resistant Enterococcus and human carbonic anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measuring carbonic anhydrase activity in alpha-carboxysomes using stopped-flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Comparison of 18O exchange and pH stop-flow assays for carbonic anhydrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The carbon dioxide hydration activity of carbonic anhydrase. I. Stop-flow kinetic studies on the native human isoenzymes B and C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Hypoxia-drives reversible cell cycle arrest in lung cancer cells via modulation of cellular redox and gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Synthesis and biological investigation of new carbonic anhydrase IX (CAIX) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of hCAIX-IN-7 in Regulating Tumor pH: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the selective carbonic anhydrase IX (CAIX) inhibitor, hCAIX-IN-7, and its role in the regulation of tumor pH. This document consolidates available quantitative data, details relevant experimental protocols, and visualizes key pathways and workflows to support research and development efforts in oncology.
Introduction to Carbonic Anhydrase IX and Tumor Acidosis
The tumor microenvironment is often characterized by hypoxia and extracellular acidosis, which are critical drivers of cancer progression, metastasis, and resistance to therapy.[1][2] Carbonic anhydrase IX (CAIX) is a transmembrane enzyme that is highly expressed in many solid tumors in response to hypoxia, primarily under the control of the transcription factor HIF-1α (Hypoxia-Inducible Factor 1-alpha).[2][3]
CAIX plays a pivotal role in regulating pH homeostasis in cancer cells. It catalyzes the reversible hydration of carbon dioxide (CO2) to bicarbonate (HCO3-) and a proton (H+) in the extracellular space.[2] This enzymatic activity contributes to the acidification of the tumor microenvironment while simultaneously providing bicarbonate ions that can be transported into the cancer cell to neutralize intracellular pH (pHi).[4] This process creates a reversed pH gradient (alkaline pHi, acidic extracellular pH (pHe)) that favors tumor cell survival, proliferation, and invasion.[4][5] Consequently, selective inhibition of CAIX presents a promising therapeutic strategy to disrupt this pH-regulating mechanism and thereby impede tumor growth.
This compound: A Selective CAIX Inhibitor
This compound (CAS: 2451479-58-4) is a selective inhibitor of human carbonic anhydrase IX. Its inhibitory profile demonstrates selectivity for the tumor-associated isoforms hCAIX and hCAIV over the ubiquitous cytosolic isoforms hCAI and hCAII.
Quantitative Data
The inhibitory potency of this compound against various human carbonic anhydrase isoforms has been determined and is summarized in the table below.
| Isoform | Ki (nM) | Selectivity vs. hCAIX |
| hCAI | >10000 | >24.3 |
| hCAII | >10000 | >24.3 |
| hCAIV | 43.0 | 0.10 |
| hCAIX | 410.6 | 1 |
Table 1: Inhibitory activity (Ki) of this compound against human carbonic anhydrase isoforms. Data is derived from in-vitro biological evaluations.
Experimental Protocols
This section details the key experimental methodologies relevant to the study of this compound and its effects on tumor pH.
Carbonic Anhydrase Inhibition Assay
The determination of the inhibitory constant (Ki) of this compound against purified human carbonic anhydrase isoforms is typically performed using a stopped-flow CO2 hydrase activity assay.
Principle: This method measures the enzyme's ability to catalyze the hydration of CO2. The reaction is monitored by observing the pH change of a buffer solution containing a pH indicator. The rate of the catalyzed reaction is compared to the uncatalyzed rate, and the inhibition is measured at various concentrations of the inhibitor to determine the Ki value.
Detailed Protocol:
-
Enzyme and Inhibitor Preparation:
-
Recombinant human CA isoforms (I, II, IV, and IX) are purified.
-
A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). Serial dilutions are made to obtain a range of inhibitor concentrations.
-
-
Assay Buffer: A phenol red-free buffer (e.g., 20 mM HEPES, 20 mM Tris, pH 7.5) is used.
-
Stopped-Flow Measurement:
-
The assay is performed using a stopped-flow spectrophotometer.
-
One syringe of the stopped-flow instrument is loaded with the enzyme solution (at a fixed concentration) pre-incubated with the desired concentration of this compound.
-
The second syringe is loaded with a CO2-saturated solution.
-
The two solutions are rapidly mixed, and the change in absorbance of a pH indicator (introduced into the reaction mixture) is monitored over time at a specific wavelength.
-
-
Data Analysis:
-
The initial rates of the catalyzed reaction are calculated from the absorbance change.
-
The Ki value is determined by fitting the data to the appropriate enzyme inhibition model (e.g., Michaelis-Menten with competitive, non-competitive, or uncompetitive inhibition).
-
Measurement of Intracellular pH (pHi)
The effect of this compound on the intracellular pH of cancer cells can be assessed using a fluorescent pH indicator dye, such as BCECF-AM.
Principle: BCECF-AM is a cell-permeant ester that is cleaved by intracellular esterases to the fluorescent, membrane-impermeant BCECF. The fluorescence emission of BCECF is pH-dependent and can be measured ratiometrically to determine pHi.
Detailed Protocol:
-
Cell Culture: Cancer cell lines known to express CAIX (e.g., HeLa, HT-29) are cultured under normoxic and hypoxic (e.g., 1% O2) conditions.
-
Cell Loading: Cells are incubated with BCECF-AM (e.g., 2-5 µM) in a serum-free medium for 30-60 minutes at 37°C.
-
Treatment: After loading, cells are washed and treated with various concentrations of this compound or vehicle control.
-
Fluorescence Measurement: The fluorescence intensity is measured using a fluorescence plate reader or microscope at two excitation wavelengths (e.g., 490 nm and 440 nm) and a single emission wavelength (e.g., 535 nm).
-
Calibration: A calibration curve is generated by treating the cells with a proton ionophore (e.g., nigericin) in buffers of known pH to relate the fluorescence ratio to the pHi.
-
Data Analysis: The ratio of the fluorescence intensities at the two excitation wavelengths is used to calculate the intracellular pH based on the calibration curve.
Measurement of Extracellular pH (pHe)
The impact of this compound on the acidification of the extracellular microenvironment can be measured using a pH-sensitive fluorescent probe or by monitoring the pH of the cell culture medium.
Principle: The pH of the bulk cell culture medium can be measured directly. Alternatively, for real-time measurements in 3D cultures like spheroids, a pH-sensitive fluorescent dye that is membrane-impermeant can be used.
Detailed Protocol (using Phenol Red in medium):
-
Cell Culture: Cancer cells are seeded in multi-well plates and allowed to adhere and grow.
-
Treatment: The culture medium is replaced with fresh medium containing different concentrations of this compound or vehicle control. The medium contains phenol red as a pH indicator.
-
Incubation: The cells are incubated for a defined period (e.g., 24, 48, 72 hours).
-
pH Measurement: At the end of the incubation, the absorbance of the phenol red in the culture medium is measured at a specific wavelength (e.g., 560 nm) using a spectrophotometer or plate reader.
-
Calibration: A standard curve is created by measuring the absorbance of fresh culture medium adjusted to a range of known pH values.
-
Data Analysis: The extracellular pH of the cell cultures is determined by comparing the absorbance readings to the standard curve.
Signaling Pathways and Experimental Workflows
The inhibition of CAIX by this compound is expected to modulate key signaling pathways that are linked to tumor hypoxia and pH regulation.
HIF-1α Signaling Pathway
CAIX is a direct downstream target of the HIF-1α transcription factor. The acidic microenvironment created by CAIX can, in turn, stabilize and activate HIF-1α, creating a positive feedback loop. Inhibition of CAIX is expected to disrupt this loop.
Figure 1. HIF-1α signaling pathway and the inhibitory action of this compound.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a crucial cell survival pathway that can be activated by various stimuli, including the hypoxic and acidic tumor microenvironment. CAIX activity, by modulating intracellular pH, can influence the activity of this pathway.
Figure 2. PI3K/Akt signaling pathway influenced by CAIX activity.
Experimental Workflow for Evaluating this compound
A typical workflow for the preclinical evaluation of this compound would involve a series of in vitro and in vivo experiments.
Figure 3. Preclinical experimental workflow for this compound evaluation.
Conclusion
This compound is a selective inhibitor of the tumor-associated enzyme carbonic anhydrase IX. By targeting CAIX, this compound has the potential to disrupt the critical pH-regulating machinery of cancer cells, leading to a reversal of the tumor's aberrant pH gradient. This action is expected to increase intracellular acidosis and decrease extracellular acidosis, thereby creating a less favorable environment for tumor growth, survival, and invasion. The experimental protocols and workflows detailed in this guide provide a framework for the further investigation of this compound as a potential therapeutic agent in oncology. Further studies are warranted to fully elucidate its in vivo efficacy and its impact on key signaling pathways within the tumor microenvironment.
References
- 1. mdpi.com [mdpi.com]
- 2. A Flow Cytometry-Based Cytotoxicity Assay for the Assessment of Human NK Cell Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carbonic anhydrase IX and acid transport in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Role of Carbonic Anhydrase 9 in Regulating Extracellular and Intracellular pH in Three-dimensional Tumor Cell Growths - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Carbonic anhydrase IX is a pH-stat that sets an acidic tumour extracellular pH in vivo - PMC [pmc.ncbi.nlm.nih.gov]
hCAIX-IN-7: A Chemical Probe for Interrogating Carbonic Anhydrase IX Function
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of hCAIX-IN-7, a potent and selective chemical probe for the tumor-associated human carbonic anhydrase IX (CAIX). Carbonic Anhydrase IX is a transmembrane enzyme that plays a critical role in tumor biology, particularly in response to hypoxia. Its expression is highly upregulated in a variety of solid tumors, contributing to an acidic tumor microenvironment that promotes tumor growth, metastasis, and resistance to therapy.[1][2][3] The development of selective inhibitors, such as this compound, provides researchers with powerful tools to dissect the multifaceted functions of CAIX in cancer.
Quantitative Data Summary
This compound, also referenced as compound 6c, demonstrates high selectivity for the tumor-associated isoform hCAIX over other human carbonic anhydrase (hCA) isoforms. The following table summarizes the inhibition constants (Ki) of this compound against key hCA isoforms.
| Isoform | Inhibition Constant (Ki) |
| hCAIX | 410.6 nM |
| hCAIV | 43.0 nM |
| hCAI | >10000 nM |
| hCAII | >10000 nM |
Data sourced from Swain B, et al. Bioorg Med Chem. 2020 Aug 1;28(15):115586.[4]
Signaling Pathways Modulated by CAIX
CAIX is a critical regulator of intra- and extracellular pH in the tumor microenvironment, a function that impacts several downstream signaling pathways crucial for tumor progression. Under hypoxic conditions, the transcription factor HIF-1α induces the expression of CAIX.[1][5]
// Nodes Hypoxia [label="Hypoxia", fillcolor="#F1F3F4", fontcolor="#202124"]; HIF1a [label="HIF-1α", fillcolor="#F1F3F4", fontcolor="#202124"]; CAIX [label="CAIX\n(this compound Target)", shape=ellipse, style="filled,bold", fillcolor="#EA4335", fontcolor="#FFFFFF", penwidth=2]; pHe_acidification [label="Extracellular\nAcidification (↓ pHe)", fillcolor="#FBBC05", fontcolor="#202124"]; pHi_alkalinization [label="Intracellular\nAlkalinization (↑ pHi)", fillcolor="#FBBC05", fontcolor="#202124"]; Metastasis [label="Invasion &\nMetastasis", fillcolor="#34A853", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation\n& Survival", fillcolor="#34A853", fontcolor="#FFFFFF"]; DrugResistance [label="Drug\nResistance", fillcolor="#34A853", fontcolor="#FFFFFF"]; PI3K_Akt [label="PI3K/Akt Pathway", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CellAdhesion [label="Cell Adhesion\nModulation", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Hypoxia -> HIF1a [color="#5F6368"]; HIF1a -> CAIX [label="Upregulation", color="#5F6368"]; CAIX -> pHe_acidification [label="H₂O + CO₂ → H⁺ + HCO₃⁻", color="#5F6368"]; CAIX -> pHi_alkalinization [label="HCO₃⁻ import", color="#5F6368"]; pHe_acidification -> Metastasis [color="#5F6368"]; pHi_alkalinization -> Proliferation [color="#5F6368"]; pHi_alkalinization -> DrugResistance [color="#5F6368"]; CAIX -> PI3K_Akt [label="Activation", color="#5F6368"]; PI3K_Akt -> Proliferation [color="#5F6368"]; CAIX -> CellAdhesion [label="Modulation", color="#5F6368"]; CellAdhesion -> Metastasis [color="#5F6368"]; }
Caption: CAIX signaling pathways under hypoxic conditions.
Experimental Protocols
Detailed methodologies are crucial for the effective use of this compound as a chemical probe. Below are protocols for key experiments to characterize the function and effects of this inhibitor.
In Vitro CAIX Inhibition Assay (Stopped-Flow CO₂ Hydration)
This assay measures the enzymatic activity of CAIX and its inhibition by this compound.
Workflow:
// Nodes A [label="Prepare Enzyme Solution\n(Recombinant hCAIX)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Prepare CO₂ Substrate Solution\n(CO₂-saturated water)", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Incubate hCAIX with\nthis compound (or vehicle)", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="Rapidly Mix Solutions in\nStopped-Flow Apparatus", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; E [label="Monitor pH Change\n(pH indicator dye)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; F [label="Calculate Initial Rate\nof Reaction", fillcolor="#34A853", fontcolor="#FFFFFF"]; G [label="Determine Ki from\nDose-Response Curve", fillcolor="#202124", fontcolor="#FFFFFF"];
// Edges A -> C [color="#5F6368"]; B -> D [color="#5F6368"]; C -> D [color="#5F6368"]; D -> E [color="#5F6368"]; E -> F [color="#5F6368"]; F -> G [color="#5F6368"]; }
Caption: Workflow for stopped-flow CO₂ hydration assay.
Detailed Methodology:
-
Reagents and Buffers:
-
Recombinant human CAIX enzyme.
-
HEPES buffer (20 mM, pH 7.4).
-
CO₂-saturated deionized water.
-
pH indicator dye (e.g., phenol red).
-
This compound stock solution in DMSO.
-
DMSO (vehicle control).
-
-
Procedure:
-
Prepare a solution of recombinant hCAIX in HEPES buffer.
-
Prepare a series of dilutions of this compound in HEPES buffer. A vehicle control containing the same final concentration of DMSO should also be prepared.
-
Incubate the hCAIX enzyme with the different concentrations of this compound or vehicle for 15 minutes at room temperature.
-
Prepare the CO₂ substrate solution by bubbling CO₂ gas through chilled deionized water.
-
In a stopped-flow spectrophotometer, rapidly mix the enzyme-inhibitor solution with the CO₂-saturated water containing the pH indicator.
-
Monitor the change in absorbance of the pH indicator over time, which reflects the change in pH due to the hydration of CO₂.
-
Calculate the initial rate of the reaction from the slope of the absorbance curve.
-
Plot the initial rates against the inhibitor concentrations to generate a dose-response curve and determine the IC₅₀ value.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to confirm the direct binding of this compound to CAIX in a cellular context.[6][7][8][9]
Workflow:
// Nodes A [label="Treat Cells with\nthis compound or Vehicle", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Heat Cell Lysates at a\nRange of Temperatures", fillcolor="#FBBC05", fontcolor="#202124"]; C [label="Separate Soluble and\nPrecipitated Protein Fractions\n(Centrifugation)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; D [label="Analyze Soluble Fraction\nby Western Blot for CAIX", fillcolor="#EA4335", fontcolor="#FFFFFF"]; E [label="Quantify Band Intensities", fillcolor="#34A853", fontcolor="#FFFFFF"]; F [label="Plot Protein Abundance vs.\nTemperature (Melt Curve)", fillcolor="#202124", fontcolor="#FFFFFF"];
// Edges A -> B [color="#5F6368"]; B -> C [color="#5F6368"]; C -> D [color="#5F6368"]; D -> E [color="#5F6368"]; E -> F [color="#5F6368"]; }
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Detailed Methodology:
-
Cell Culture and Treatment:
-
Culture a human cancer cell line known to express CAIX (e.g., HT-29 or MDA-MB-231) to near confluency.
-
Treat the cells with a desired concentration of this compound or vehicle (DMSO) for a specified time (e.g., 1-2 hours) at 37°C.
-
-
Heat Treatment and Lysis:
-
Harvest the cells and resuspend them in a suitable buffer (e.g., PBS).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling to room temperature.
-
Lyse the cells by freeze-thaw cycles or by adding a lysis buffer containing protease inhibitors.
-
-
Protein Fractionation and Analysis:
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated proteins (pellet).
-
Collect the supernatant and determine the protein concentration.
-
Analyze equal amounts of protein from the soluble fractions by SDS-PAGE and Western blotting using a specific antibody against CAIX.
-
-
Data Analysis:
-
Quantify the band intensities for CAIX at each temperature for both the this compound treated and vehicle-treated samples.
-
Plot the relative band intensity against the temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
In Vivo Tumor Growth Inhibition Study (Xenograft Model)
This protocol outlines a general procedure to evaluate the anti-tumor efficacy of this compound in a mouse xenograft model.[10][11][12]
Workflow:
// Nodes A [label="Implant Human Cancer Cells\n(e.g., HT-29) Subcutaneously\ninto Immunocompromised Mice", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Allow Tumors to\nEstablish and Grow", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Randomize Mice into\nTreatment Groups\n(Vehicle vs. This compound)", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="Administer Treatment\n(e.g., i.p. or oral)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; E [label="Monitor Tumor Volume\nand Body Weight", fillcolor="#EA4335", fontcolor="#FFFFFF"]; F [label="Harvest Tumors for\nFurther Analysis\n(e.g., IHC, Western Blot)", fillcolor="#34A853", fontcolor="#FFFFFF"]; G [label="Analyze Data and\nAssess Efficacy", fillcolor="#202124", fontcolor="#FFFFFF"];
// Edges A -> B [color="#5F6368"]; B -> C [color="#5F6368"]; C -> D [color="#5F6368"]; D -> E [color="#5F6368"]; E -> F [color="#5F6368"]; F -> G [color="#5F6368"]; }
Caption: Workflow for an in vivo xenograft study.
Detailed Methodology:
-
Animal Model and Tumor Implantation:
-
Use immunocompromised mice (e.g., nude or SCID).
-
Subcutaneously inject a suspension of a human cancer cell line expressing CAIX (e.g., 1-5 x 10⁶ cells) into the flank of each mouse.
-
-
Treatment Protocol:
-
Monitor tumor growth regularly using calipers.
-
Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Prepare a formulation of this compound in a suitable vehicle (e.g., a mixture of DMSO, Cremophor EL, and saline). The control group will receive the vehicle only.
-
Administer the treatment at a predetermined dose and schedule (e.g., daily intraperitoneal injections or oral gavage).
-
-
Monitoring and Endpoint:
-
Measure tumor dimensions and body weight 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²)/2.
-
Continue the study for a specified duration or until tumors in the control group reach a predetermined endpoint.
-
At the end of the study, euthanize the mice and excise the tumors.
-
-
Ex Vivo Analysis:
-
A portion of the tumor can be fixed in formalin for immunohistochemical analysis of markers such as Ki-67 (proliferation) and CAIX expression.
-
Another portion can be snap-frozen for Western blot analysis of CAIX and downstream signaling proteins.
-
Conclusion
This compound is a valuable chemical probe for the scientific community investigating the role of Carbonic Anhydrase IX in cancer biology. Its high selectivity allows for the precise interrogation of CAIX function in a variety of experimental settings, from in vitro enzymatic assays to in vivo tumor models. The detailed protocols and background information provided in this guide are intended to facilitate the effective use of this compound in advancing our understanding of tumor hypoxia and in the development of novel anti-cancer therapies targeting CAIX.
References
- 1. Hypoxia inducible carbonic anhydrase IX, marker of tumour hypoxia, survival pathway and therapy target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Regulation of Tumor Metabolism and Extracellular Acidosis by the TIMP-10–CD63 Axis in Breast Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. New coumarin/sulfocoumarin linked phenylacrylamides as selective transmembrane carbonic anhydrase inhibitors: Synthesis and in-vitro biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Carbonic anhydrase IX, a hypoxia-induced catalytic component of the pH regulating machinery in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 7. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Recent Developments in Targeting Carbonic Anhydrase IX for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Investigating the Binding Affinity of Sulfonamide Inhibitors to Carbonic Anhydrase IX: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide provides an in-depth overview of the methodologies and data interpretation involved in characterizing the binding affinity of inhibitors to human Carbonic Anhydrase IX (CAIX), a key target in cancer therapy. While the initial query specified "hCAIX-IN-7," publicly available data for this specific compound is not available. Therefore, this paper will use the well-characterized, potent, and selective sulfonamide inhibitor SLC-0111 (also known as U-104) as a representative example to illustrate the experimental workflows and data analysis central to drug discovery efforts targeting CAIX.
Introduction to Carbonic Anhydrase IX (CAIX) as a Therapeutic Target
Carbonic Anhydrase IX (CAIX) is a transmembrane zinc metalloenzyme that is highly overexpressed in a wide range of solid tumors and shows very limited expression in normal tissues.[1] Its expression is primarily regulated by the Hypoxia-Inducible Factor 1-alpha (HIF-1α), a key transcription factor activated under the hypoxic conditions prevalent in the tumor microenvironment.[2][3]
CAIX plays a crucial role in tumor biology by catalyzing the reversible hydration of carbon dioxide to bicarbonate and protons.[4] This enzymatic activity helps maintain a stable intracellular pH (pHi) conducive to cancer cell survival and proliferation while contributing to the acidification of the extracellular space (pHe).[1] An acidic tumor microenvironment promotes tumor invasion, metastasis, and resistance to therapy.[1] Given its tumor-specific expression and critical role in cancer progression, CAIX has emerged as a highly promising target for the development of novel anticancer agents.[1][2] Sulfonamides are a major class of CAIX inhibitors that have been extensively studied for this purpose.[4]
Quantitative Analysis of SLC-0111 Binding to Carbonic Anhydrases
SLC-0111 is a ureido-sulfonamide that demonstrates potent and selective inhibition of the tumor-associated isoforms CAIX and CAXII.[5][6][7] Understanding its binding affinity and selectivity is paramount for its development as a therapeutic agent. The key parameters used to quantify binding are the inhibition constant (Kᵢ) and the dissociation constant (Kₔ).
Table 1: Inhibition Constants (Kᵢ) of SLC-0111 for Human CA Isoforms
| Isoform | Kᵢ (nM) | Selectivity Profile | Reference(s) |
| CAIX | 45.1 | Primary Target | [5][7][8] |
| CAXII | 4.5 | High Affinity | [5][7][8] |
| CAI | 5080 | Low Affinity (Off-Target) | [5][6] |
| CAII | 9640 | Low Affinity (Off-Target) | [5][6] |
Table 2: Dissociation Constants (Kₔ) of SLC-0111 for CAIX
| Experimental Method | Kₔ (nM) | Sample Type | Reference(s) |
| Competition Assay (with GZ19-32) | 50 | CAIX on live HeLa cells | [9] |
| Competition Assay (with GZ19-32) | 100 | Recombinant CAIX | [9] |
Signaling Pathway: Hypoxia-Induced Expression of CAIX
The primary pathway regulating CAIX expression involves the transcription factor HIF-1α. Under hypoxic conditions, the cellular machinery that typically degrades HIF-1α is inhibited, leading to its stabilization and accumulation.
References
- 1. Signalchem LifeScience [signalchemlifesciences.com]
- 2. Hypoxia inducible carbonic anhydrase IX, marker of tumour hypoxia, survival pathway and therapy target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Expression of HIF-1α and CAIX in nasopharyngeal carcinoma and their correlation with patients’ prognosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carbonic anhydrase inhibitors. Design of fluorescent sulfonamides as probes of tumor-associated carbonic anhydrase IX that inhibit isozyme IX-mediated acidification of hypoxic tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Carbonic Anhydrase IX/XII Inhibitor II, U-104 The Carbonic Anhydrase IX/XII Inhibitr II, U-104 controls the biological activity of Carbonic Anhydrase IX/XII. This small molecule/inhibitor is primarily used for Cancer applications. | Sigma-Aldrich [sigmaaldrich.com]
- 7. The Carbonic Anhydrase IX inhibitor SLC-0111 as emerging agent against the mesenchymal stem cell-derived pro-survival effects on melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. Picomolar fluorescent probes for compound affinity determination to carbonic anhydrase IX expressed in live cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
The Metabolic Onslaught: A Technical Guide to the Effects of hCAIX-IN-7 on Cancer Cell Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
The aberrant metabolic landscape of cancer cells, characterized by a profound reliance on glycolysis even in the presence of oxygen (the Warburg effect), presents a compelling therapeutic target. This metabolic reprogramming is often exacerbated in the hypoxic tumor microenvironment, where the expression of key regulatory proteins is altered to promote cell survival and proliferation. One such protein, human carbonic anhydrase IX (hCAIX), has emerged as a critical player in maintaining pH homeostasis in hypoxic tumors, thereby facilitating their aggressive phenotype. This whitepaper provides an in-depth technical guide to the effects of hCAIX-IN-7, a potent and selective inhibitor of hCAIX, on cancer cell metabolism. For the purpose of this guide, we will focus on the well-characterized and clinically evaluated compound SLC-0111 , which is a primary example of a CAIX inhibitor and will be used interchangeably with the broader term this compound.[1][2] We will delve into the quantitative metabolic alterations induced by this inhibitor, provide detailed experimental protocols for key assays, and visualize the intricate signaling pathways involved.
Core Mechanism of Action: Disrupting pH Homeostasis to Cripple Cancer Metabolism
Carbonic anhydrase IX is a transmembrane enzyme that is highly upregulated in response to hypoxia, a common feature of solid tumors.[3][4] Its primary function is to catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[4] This enzymatic activity plays a crucial role in maintaining a relatively alkaline intracellular pH (pHi) while contributing to an acidic extracellular microenvironment (pHe).[1] This pH gradient is vital for cancer cell survival, proliferation, and invasion.
This compound (SLC-0111) is a ureido-substituted benzenesulfonamide that acts as a potent inhibitor of CAIX.[5] By blocking the catalytic activity of CAIX, SLC-0111 disrupts the delicate pH balance maintained by cancer cells. This leads to intracellular acidification and an increase in the extracellular pH, effectively reversing the tumor's characteristic pH gradient. This disruption of pH homeostasis has profound downstream effects on cancer cell metabolism, primarily by attenuating the high glycolytic rate that is a hallmark of many aggressive cancers.
Quantitative Effects of this compound (SLC-0111) on Cancer Cell Viability
The inhibitory effect of SLC-0111 on cancer cell viability has been quantified across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate the compound's potency and selectivity.
| Cell Line | Cancer Type | IC50 (µM) | Citation(s) |
| HT-29 | Colorectal Cancer | 13.53 | [6] |
| MCF7 | Breast Cancer | 18.15 | [6] |
| PC3 | Prostate Cancer | 8.71 | [6] |
| HCT116 | Colorectal Cancer | >100 (in normoxia) | [1] |
| A375-M6 | Melanoma | >100 (in normoxia) | [1] |
| AGS | Gastric Cancer | ~50 (estimated) | [7] |
| ACC-201 | Gastric Cancer | ~50 (estimated) | [7] |
| HUH6 | Hepatoblastoma | Dose-dependent decrease | [8] |
| HB-295 | Hepatoblastoma | Significant decrease at 75-175 µM | [8] |
| HB-303 | Hepatoblastoma | Decrease at 125-175 µM | [8] |
Note: The cytotoxic effects of SLC-0111 are often more pronounced under hypoxic conditions and in cells that highly express CAIX. In normoxic conditions, the IC50 values can be significantly higher, indicating a selective action on the hypoxic tumor microenvironment.[1]
Impact on Key Metabolic Pathways
Inhibition of CAIX by SLC-0111 leads to a significant reprogramming of cancer cell metabolism. The primary observed effects are a reduction in glycolysis and a shift towards oxidative phosphorylation.
Glycolysis
SLC-0111 treatment has been shown to reduce the glycolytic metabolism of tumor cells.[9] This is evidenced by a decrease in the extracellular acidification rate (ECAR), a key indicator of glycolysis, as measured by Seahorse XF analysis.[9] The reduction in glycolysis is a direct consequence of the disrupted pH homeostasis, as many glycolytic enzymes have optimal activity at an alkaline pH.
Oxidative Phosphorylation
While glycolysis is inhibited, a corresponding increase in the oxygen consumption rate (OCR), a measure of mitochondrial respiration, is often observed. This suggests a metabolic shift from glycolysis towards oxidative phosphorylation as the primary source of ATP production. However, the overall bioenergetic capacity of the cancer cells is often compromised.
Lactate and Glucose Metabolism
Consistent with the reduction in glycolysis, SLC-0111 treatment leads to a decrease in lactate production and secretion by cancer cells.[10] Furthermore, a reduction in glucose uptake is also observed, as the demand for glucose to fuel the now-attenuated glycolytic pathway is diminished.[10]
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the effect of this compound (SLC-0111) on cancer cell metabolism.
Seahorse XF Glycolysis Stress Test
This assay measures the key parameters of glycolytic function: glycolysis, glycolytic capacity, and glycolytic reserve.
Materials:
-
Seahorse XF Analyzer (e.g., XFe96 or XF24)
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Glycolysis Stress Test Kit (containing glucose, oligomycin, and 2-deoxyglucose)
-
This compound (SLC-0111)
-
Cancer cell line of interest
-
Standard cell culture reagents
-
XF Base Medium supplemented with L-glutamine
Procedure:
-
Cell Seeding: Seed cancer cells in a Seahorse XF Cell Culture Microplate at a predetermined optimal density and allow them to adhere overnight.
-
Inhibitor Treatment: On the day of the assay, treat the cells with the desired concentrations of this compound (SLC-0111) or vehicle control for a specified period (e.g., 24-72 hours) under normoxic or hypoxic conditions.[9]
-
Assay Preparation:
-
Hydrate the Seahorse XF sensor cartridge with XF Calibrant overnight in a non-CO2 37°C incubator.
-
Wash the cells with pre-warmed XF Base Medium supplemented with L-glutamine.
-
Add fresh XF Base Medium to each well and incubate the plate in a non-CO2 37°C incubator for 1 hour prior to the assay.
-
-
Drug Loading: Load the Seahorse XF Glycolysis Stress Test reagents into the appropriate ports of the hydrated sensor cartridge:
-
Port A: Glucose
-
Port B: Oligomycin (ATP synthase inhibitor)
-
Port C: 2-Deoxyglucose (2-DG, a glucose analog that inhibits glycolysis)
-
-
Seahorse Assay:
-
Calibrate the sensor cartridge in the Seahorse XF Analyzer.
-
Replace the calibrant plate with the cell plate and initiate the assay protocol.
-
The instrument will measure the ECAR at baseline and after the sequential injection of glucose, oligomycin, and 2-DG.
-
-
Data Analysis: Analyze the data using the Seahorse Wave software to determine the rates of glycolysis, glycolytic capacity, and glycolytic reserve. Compare the results between SLC-0111-treated and control cells.
Glucose Uptake Assay (using 2-NBDG)
This assay measures the uptake of glucose by cancer cells using a fluorescent glucose analog, 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose).
Materials:
-
2-NBDG
-
This compound (SLC-0111)
-
Cancer cell line of interest
-
Glucose-free culture medium
-
Phloretin (a known glucose uptake inhibitor, as a positive control)
-
Fluorescence microplate reader or flow cytometer
-
Black, clear-bottom 96-well plates
Procedure:
-
Cell Seeding: Seed cancer cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with this compound (SLC-0111) or vehicle control in complete medium for the desired duration.
-
Glucose Starvation: Prior to the assay, wash the cells with PBS and incubate them in glucose-free medium for a defined period (e.g., 1-2 hours) to enhance glucose uptake.
-
2-NBDG Incubation: Add 2-NBDG to the glucose-free medium to a final concentration of 50-100 µM, along with the respective concentrations of SLC-0111 or controls. Incubate for 30-60 minutes at 37°C.
-
Signal Measurement:
-
Plate Reader: Wash the cells with cold PBS to remove extracellular 2-NBDG. Add PBS to each well and measure the fluorescence (Excitation/Emission ~485/535 nm).
-
Flow Cytometry: Harvest the cells, wash with cold PBS, and resuspend in a suitable buffer. Analyze the fluorescence intensity of the cell population.
-
-
Data Analysis: Normalize the fluorescence intensity to the cell number or protein concentration. Compare the glucose uptake in SLC-0111-treated cells to the control group.
Lactate Production Assay
This assay quantifies the amount of lactate secreted by cancer cells into the culture medium, which is an indicator of the rate of glycolysis.
Materials:
-
Lactate Assay Kit (colorimetric or fluorometric)
-
This compound (SLC-0111)
-
Cancer cell line of interest
-
Standard cell culture reagents
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed cells in a standard culture plate and treat with this compound (SLC-0111) or vehicle control for the desired time.
-
Sample Collection: Collect the cell culture medium at the end of the treatment period.
-
Assay Performance:
-
Perform the lactate assay on the collected media according to the manufacturer's instructions. This typically involves an enzymatic reaction that produces a colorimetric or fluorescent signal proportional to the lactate concentration.
-
-
Data Analysis:
-
Generate a standard curve using the provided lactate standards.
-
Determine the lactate concentration in each sample from the standard curve.
-
Normalize the lactate concentration to the cell number or protein content of the corresponding well.
-
Compare the lactate production in SLC-0111-treated cells to the control group.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by this compound and the general workflows of the described experiments.
References
- 1. The carbonic anhydrase IX inhibitor SLC-0111 sensitises cancer cells to conventional chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Signalchem LifeScience [signalchemlifesciences.com]
- 3. HIF-1α pathway | Abcam [abcam.com]
- 4. raybiotech.com [raybiotech.com]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Discovery of a novel 4-pyridyl SLC-0111 analog targeting tumor-associated carbonic anhydrase isoform IX through tail-based design approach with potent anticancer activity [frontiersin.org]
- 7. flore.unifi.it [flore.unifi.it]
- 8. SLC-0111, an inhibitor of carbonic anhydrase IX, attenuates hepatoblastoma cell viability and migration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Preliminary Technical Guide: Targeting Carbonic Anhydrase IX in Glioblastoma with Small Molecule Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glioblastoma (GBM) is the most aggressive primary brain tumor in adults, characterized by rapid proliferation, diffuse infiltration, and profound resistance to therapy.[1] A key feature of the glioblastoma microenvironment is hypoxia, which drives cellular adaptation and malignant progression.[2][3][4] Under hypoxic conditions, the transcription factor Hypoxia-Inducible Factor 1-alpha (HIF-1α) is stabilized, leading to the upregulation of numerous genes that promote tumor survival, including Carbonic Anhydrase IX (CAIX).[1][5][6]
CAIX is a transmembrane enzyme that is highly overexpressed in glioblastoma and is a strong independent prognostic factor for poor survival.[1][5][7] It plays a crucial role in maintaining intracellular pH homeostasis by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] This enzymatic activity helps tumor cells to thrive in the acidic extracellular environment created by their high glycolytic rate (the Warburg effect).[2] By neutralizing intracellular pH, CAIX promotes cell survival, motility, and invasion, and contributes to resistance against chemotherapy and radiotherapy.[1][5] Consequently, CAIX has emerged as a promising therapeutic target for glioblastoma.
This technical guide provides a preliminary overview of the preclinical rationale and experimental data for targeting CAIX in glioblastoma, with a focus on the representative small molecule inhibitor, SLC-0111. While the specific inhibitor "hCAIX-IN-7" is not documented in the current scientific literature, the principles and methodologies described herein are applicable to the preclinical evaluation of novel CAIX inhibitors.
Mechanism of Action and Signaling Pathways
The primary mechanism of action of CAIX inhibitors is the disruption of pH regulation in tumor cells. By blocking the catalytic activity of CAIX, these inhibitors prevent the efficient extrusion of protons, leading to intracellular acidification (acidosis) and alkalization of the tumor microenvironment. This disruption of pH homeostasis can trigger a cascade of downstream effects, including:
-
Induction of Apoptosis: Intracellular acidosis can activate apoptotic pathways, leading to programmed cell death.[1]
-
Reduction of Cell Proliferation and Invasion: The altered pH gradient can impair the function of enzymes and signaling molecules involved in cell growth and motility.[1][5]
-
Sensitization to Conventional Therapies: By compromising the tumor's adaptive mechanisms, CAIX inhibitors can enhance the efficacy of chemotherapy (e.g., temozolomide) and radiotherapy.[1][8][9]
The expression of CAIX in glioblastoma is intricately linked to key oncogenic signaling pathways. The EGFR/STAT3 signaling axis has been shown to regulate CAIX expression under hypoxic conditions, further highlighting the enzyme's integration into the core machinery of glioblastoma progression.[5][6]
Signaling Pathway Diagram
Preclinical Data Summary
The following tables summarize the quantitative data from preclinical studies on the effects of the CAIX inhibitor SLC-0111 in glioblastoma models.
Table 1: In Vitro Efficacy of SLC-0111 in Glioblastoma Cells
| Cell Line | Treatment | Concentration | Effect | Reference |
| Patient-Derived Xenograft Cells | SLC-0111 + Temozolomide | Not Specified | Decreased tumor growth in vitro | [7] |
Table 2: In Vivo Efficacy of SLC-0111 in Glioblastoma Xenograft Models
| Animal Model | Treatment | Outcome | Reference |
| Subcutaneous Patient-Derived Xenografts | SLC-0111 + Temozolomide | Significant regression of tumors compared to single-agent treatment | [7] |
| GBM-bearing mice | Small molecule CAIX inhibitor + Temozolomide | Extended survival | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these preliminary findings. The following sections outline the key experimental protocols.
Cell Culture and Hypoxia Induction
-
Cell Lines: Patient-derived glioblastoma cell lines (e.g., U251, LN18) or patient-derived xenograft (PDX) cells are commonly used.[1] Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Hypoxia Induction: To mimic the tumor microenvironment, cells are cultured under hypoxic conditions (e.g., 1% O2, 5% CO2, 94% N2) in a specialized hypoxia chamber for 24-48 hours to induce CAIX expression.[1][5]
Western Blotting for Protein Expression
-
Purpose: To quantify the expression levels of CAIX, HIF-1α, and downstream signaling proteins.
-
Protocol:
-
Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentration is determined using a BCA assay.
-
Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
The membrane is incubated with primary antibodies against CAIX, HIF-1α, p-EGFR, p-STAT3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
After washing with TBST, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Cell Viability Assay (MTT or CellTiter-Glo)
-
Purpose: To assess the cytotoxic effects of CAIX inhibitors.
-
Protocol (MTT):
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with varying concentrations of the CAIX inhibitor (e.g., SLC-0111) with or without temozolomide for 24-72 hours.
-
MTT reagent (5 mg/mL) is added to each well and incubated for 4 hours at 37°C.
-
The formazan crystals are dissolved in DMSO.
-
Absorbance is measured at 570 nm using a microplate reader.
-
Invasion Assay (Transwell or Matrigel)
-
Purpose: To evaluate the effect of CAIX inhibitors on the invasive capacity of glioblastoma cells.
-
Protocol (Transwell):
-
Transwell inserts with 8 µm pore size are coated with Matrigel.
-
Cells are serum-starved and resuspended in serum-free media containing the CAIX inhibitor.
-
The cell suspension is added to the upper chamber of the Transwell insert.
-
The lower chamber is filled with media containing 10% FBS as a chemoattractant.
-
After 24-48 hours, non-invading cells on the upper surface of the membrane are removed with a cotton swab.
-
Invading cells on the lower surface are fixed with methanol and stained with crystal violet.
-
The number of invading cells is counted under a microscope.
-
In Vivo Xenograft Studies
-
Purpose: To determine the anti-tumor efficacy of CAIX inhibitors in a living organism.
-
Protocol:
-
Immunocompromised mice (e.g., nude or SCID) are subcutaneously or intracranially injected with glioblastoma cells.
-
Once tumors are established, mice are randomized into treatment groups (e.g., vehicle control, CAIX inhibitor alone, temozolomide alone, combination therapy).
-
The CAIX inhibitor (e.g., SLC-0111) and temozolomide are administered via appropriate routes (e.g., oral gavage, intraperitoneal injection) at predetermined doses and schedules.
-
Tumor volume is measured regularly with calipers (for subcutaneous models) or monitored by bioluminescence imaging (for intracranial models).
-
Animal survival is monitored, and tumors are harvested at the end of the study for histological and immunohistochemical analysis.
-
Experimental Workflow Diagram
Conclusion and Future Directions
The preclinical evidence strongly supports the targeting of CAIX as a viable therapeutic strategy for glioblastoma. The overexpression of CAIX in response to the hypoxic tumor microenvironment and its critical role in pH regulation and tumor progression make it an attractive target. Small molecule inhibitors of CAIX, such as SLC-0111, have demonstrated promising anti-tumor activity, particularly in combination with the standard-of-care chemotherapy, temozolomide.
Future research should focus on:
-
Discovery and Development of Novel CAIX Inhibitors: The identification of more potent and selective CAIX inhibitors with favorable pharmacokinetic properties for brain tumor penetration is a priority.
-
Combination Therapies: Further investigation into synergistic combinations of CAIX inhibitors with other targeted therapies and immunotherapies, such as CAR T-cell therapy targeting CAIX, is warranted.[2][10]
-
Biomarker Development: The identification of predictive biomarkers to select patients most likely to respond to CAIX-targeted therapies will be crucial for clinical success.
References
- 1. Function of carbonic anhydrase IX in glioblastoma multiforme - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting hypoxia downstream signaling protein, CAIX, for CAR T-cell therapy against glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical and clinical advances to overcome hypoxia in glioblastoma multiforme - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Role of Hypoxia and Cancer Stem Cells in Development of Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CAIX Regulates GBM Motility and TAM Adhesion and Polarization through EGFR/STAT3 under Hypoxic Conditions [mdpi.com]
- 6. CAIX Regulates GBM Motility and TAM Adhesion and Polarization through EGFR/STAT3 under Hypoxic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Inhibition of carbonic anhydrase IX in glioblastoma multiforme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Targeting hypoxia downstream signaling protein, CAIX, for CAR T-cell therapy against glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
The intricate dance of hCAIX-IN-7 and the tumor microenvironment: a technical guide for researchers.
An in-depth exploration of a novel carbonic anhydrase IX inhibitor and its potential to reprogram the tumor landscape for therapeutic benefit.
This technical guide provides a comprehensive overview of the preclinical data and mechanistic insights into the interaction of carbonic anhydrase IX (CAIX) inhibitors with the tumor microenvironment (TME). Due to the limited publicly available information on a specific compound designated "hCAIX-IN-7," this document will focus on the well-characterized role of CAIX in cancer biology and the therapeutic implications of its inhibition, using data from the closely related and publicly documented inhibitor, hCAIX/VII-IN-1 , as a representative example. This guide is intended for researchers, scientists, and drug development professionals actively working in the field of oncology and precision medicine.
The Central Role of Carbonic Anhydrase IX in the Tumor Microenvironment
Carbonic anhydrase IX (CAIX) is a transmembrane enzyme that is highly expressed in a wide variety of solid tumors and is a key player in the adaptation of cancer cells to the hypoxic and acidic conditions of the tumor microenvironment.[1][2][3] Its expression is primarily regulated by the hypoxia-inducible factor-1α (HIF-1α), a transcription factor that is stabilized under low oxygen conditions.[3][4][5]
CAIX catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons, a crucial reaction for maintaining pH homeostasis in cancer cells.[6] By positioning its catalytic domain on the extracellular surface, CAIX contributes to the acidification of the tumor extracellular space while maintaining a more alkaline intracellular pH.[2][3][5][6] This pH gradient favors tumor progression through several mechanisms:
-
Enhanced survival and proliferation: The alkaline intracellular environment is optimal for the activity of glycolytic enzymes, promoting the metabolic shift towards aerobic glycolysis (the Warburg effect) that is characteristic of many cancer cells.[1]
-
Increased invasion and metastasis: The acidic extracellular milieu promotes the degradation of the extracellular matrix by activating proteases, and it can also facilitate the detachment of cancer cells from the primary tumor.[1][2][7]
-
Therapeutic resistance: The acidic TME can limit the efficacy of certain chemotherapeutic agents and radiation therapy.[2][8]
-
Immune evasion: An acidic TME can suppress the activity of immune effector cells, such as T lymphocytes and natural killer (NK) cells, thereby helping cancer cells to evade immune surveillance.
Given its pivotal role in tumor biology and its restricted expression in normal tissues, CAIX represents a highly attractive target for anticancer therapy.[4]
hCAIX/VII-IN-1: A Representative CAIX Inhibitor
Small molecule inhibitors of CAIX are being actively investigated as potential anticancer agents. These inhibitors typically work by binding to the zinc ion in the active site of the enzyme, thereby blocking its catalytic activity.
Mechanism of Action of CAIX Inhibitors:
By inhibiting CAIX, these compounds are expected to disrupt the pH regulatory machinery of cancer cells, leading to:
-
Reversal of the pH gradient: Inhibition of CAIX should lead to a decrease in extracellular acidity and an increase in intracellular acidity.
-
Induction of apoptosis and inhibition of proliferation: The resulting intracellular acidosis can be detrimental to cancer cells, leading to cell death and a reduction in tumor growth.
-
Sensitization to conventional therapies: By normalizing the pH of the TME, CAIX inhibitors may enhance the efficacy of chemotherapy and radiotherapy.[9]
-
Modulation of the immune response: A less acidic TME may improve the function of anti-tumor immune cells.
Quantitative Data for hCAIX/VII-IN-1:
The following table summarizes the inhibitory activity (Ki values) of hCAIX/VII-IN-1 against various human carbonic anhydrase isoforms.[10] The Ki value represents the dissociation constant of the inhibitor-enzyme complex and is a measure of the inhibitor's potency; a lower Ki value indicates a higher potency.
| Carbonic Anhydrase Isoform | Ki (nM) |
| hCA I | 336.2 |
| hCA II | 185.8 |
| hCA IV | 1055 |
| hCA VII | 35.6 |
| hCA IX | 28.0 |
Data sourced from MedchemExpress.[10]
This data indicates that hCAIX/VII-IN-1 is a potent inhibitor of hCAIX and hCAVII, with significantly lower potency against other tested isoforms. This selectivity is a desirable characteristic for a therapeutic agent, as it may minimize off-target effects.
Key Signaling Pathways and Experimental Workflows
The expression and activity of CAIX are intricately linked with several key signaling pathways that are often dysregulated in cancer.
Signaling Pathways:
-
HIF-1 Signaling: As previously mentioned, the primary regulator of CAIX expression is the HIF-1 transcription factor. Under hypoxic conditions, the HIF-1α subunit is stabilized and translocates to the nucleus, where it dimerizes with HIF-1β and binds to hypoxia-response elements (HREs) in the promoter regions of target genes, including CA9.
-
PI3K/Akt Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, which is frequently activated in cancer, has been shown to increase the transcriptional activity of HIF-1α, thereby promoting CAIX expression even under mild hypoxia.[4]
-
NF-κB Signaling: There is evidence suggesting that CAIX can interact with the NF-κB signaling pathway, which is involved in inflammation, cell survival, and proliferation.[1] This interaction may be one of the pH-independent mechanisms by which CAIX promotes tumor progression.[8]
Caption: Signaling pathways interacting with CAIX in the tumor microenvironment.
Experimental Workflow for Characterizing CAIX Inhibitors:
The preclinical evaluation of a novel CAIX inhibitor typically involves a series of in vitro and in vivo experiments to determine its potency, selectivity, and anti-tumor efficacy.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Carbonic anhydrase IX, a hypoxia-induced catalytic component of the pH regulating machinery in tumors [frontiersin.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Recent Developments in Targeting Carbonic Anhydrase IX for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Interplay of Carbonic Anhydrase IX With Amino Acid and Acid/Base Transporters in the Hypoxic Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Carbonic anhydrase IX (CA IX) mediates tumor cell interactions wi...: Ingenta Connect [ingentaconnect.com]
- 8. Carbonic Anhydrase IX (CAIX), Cancer, and Radiation Responsiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The carbonic anhydrase IX inhibitor SLC-0111 sensitises cancer cells to conventional chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
Unveiling the Selectivity of hCAIX-IN-7: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the selectivity profile of hCAIX-IN-7, a potent inhibitor of human carbonic anhydrase IX (hCA IX). The following sections detail its binding affinities, the experimental methodologies used to determine these values, and a visual representation of the experimental workflow.
Core Data Presentation: Inhibitor Selectivity Profile
The inhibitory activity of this compound against various human carbonic anhydrase (hCA) isozymes is summarized below. The data, presented as inhibition constants (Ki), highlight the compound's significant selectivity for the tumor-associated hCA IX isoform.
| Target Isozyme | Inhibition Constant (Ki) |
| hCA I | >10000 nM |
| hCA II | >10000 nM |
| hCA IV | 43.0 nM |
| hCA IX | 410.6 nM |
Experimental Protocols: Determination of Inhibition Constants
The inhibition constants (Ki) of this compound were determined using a stopped-flow CO2 hydration assay. This method measures the enzymatic activity of carbonic anhydrase by monitoring the pH change resulting from the hydration of carbon dioxide.
Materials and Reagents:
-
Purified recombinant human carbonic anhydrase isozymes (hCA I, II, IV, and IX)
-
This compound of varying concentrations
-
CO2-saturated water (substrate)
-
Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.5, containing a pH indicator such as phenol red)
-
Stopped-flow spectrophotometer
Procedure:
-
Enzyme and Inhibitor Preparation: A solution of the specific hCA isozyme is prepared in the assay buffer. Solutions of this compound at various concentrations are also prepared. The enzyme and inhibitor are pre-incubated together for a defined period to allow for binding equilibrium to be reached.
-
Assay Initiation: The enzyme-inhibitor solution is rapidly mixed with the CO2-saturated water in the stopped-flow apparatus.
-
Data Acquisition: The hydration of CO2 to bicarbonate and a proton, catalyzed by the carbonic anhydrase, causes a decrease in pH. This pH change is monitored in real-time by observing the absorbance change of the pH indicator at its maximum wavelength (e.g., 557 nm for phenol red). The initial rate of the reaction is recorded.
-
Data Analysis: The initial rates of the enzymatic reaction are measured at different concentrations of the inhibitor. These rates are then plotted against the inhibitor concentration. The inhibition constant (Ki) is determined by fitting the data to the appropriate inhibition model, such as the Morrison equation for tight-binding inhibitors. The Ki value represents the concentration of the inhibitor required to reduce the enzyme activity by half.
Mandatory Visualization: Experimental Workflow
The following diagram illustrates the key steps in the stopped-flow CO2 hydration assay used to determine the inhibition constants of this compound.
Methodological & Application
Application Notes and Protocols for In Vitro Assay of hCAIX-IN-7 in Breast Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbonic anhydrase IX (CAIX) is a transmembrane enzyme that is overexpressed in a variety of solid tumors, including breast cancer, and is often associated with a poor prognosis.[1][2] Its expression is induced by hypoxia, a common feature of the tumor microenvironment, and it plays a crucial role in pH regulation, promoting cancer cell survival, proliferation, and invasion.[2][3] Consequently, CAIX has emerged as a promising therapeutic target for the development of novel anticancer agents. This document provides detailed protocols for the in vitro evaluation of hCAIX-IN-7 , a novel inhibitor of human carbonic anhydrase IX (hCA IX), in breast cancer cell lines. The described assays are designed to assess the cytotoxic and anti-invasive effects of this compound and to elucidate its mechanism of action.
Mechanism of Action
CAIX contributes to the acidification of the tumor microenvironment by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton.[4] This process helps maintain a neutral intracellular pH while promoting an acidic extracellular environment, which is conducive to tumor progression and metastasis.[2] By inhibiting CAIX, this compound is expected to disrupt pH regulation, leading to intracellular acidification and subsequent induction of apoptosis in cancer cells. Furthermore, inhibition of CAIX can interfere with cell adhesion and migration, thereby reducing the invasive potential of breast cancer cells.[3] The LIN28/let-7 signaling axis has been identified as a downstream pathway affected by CAIX, influencing cancer cell metabolism and stemness.[2]
Data Presentation
The following tables summarize representative quantitative data for the effects of CAIX inhibitors on various breast cancer cell lines. This data is provided as a reference for expected outcomes when testing this compound.
Table 1: Cytotoxicity of CAIX Inhibitors in Breast Cancer Cell Lines (IC50 values in µM)
| Compound | MCF-7 (Normoxia) | MDA-MB-231 (Normoxia) | MCF-7 (Hypoxia) | MDA-MB-231 (Hypoxia) |
| BSM-0004 | 35.03 | - | 30.65 | - |
| U-104 | - | - | - | - |
Data for BSM-0004 was obtained from a study by Al-Ostoot et al.[3] The study on U-104 did not provide specific IC50 values but demonstrated a dose-dependent decrease in cell viability.[5]
Experimental Protocols
Cell Culture
Breast cancer cell lines, such as the estrogen receptor-positive MCF-7 and the triple-negative MDA-MB-231, should be cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[1][5] Cells should be maintained in a humidified incubator at 37°C with 5% CO2. For hypoxic conditions, cells can be cultured in a hypoxic chamber with 1% O2, 5% CO2, and 94% N2.
Cell Viability Assay (SRB Assay)
This assay determines the cytotoxic effect of this compound on breast cancer cells.
Materials:
-
Breast cancer cells (e.g., MCF-7, MDA-MB-231)
-
96-well plates
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Complete culture medium
-
Trichloroacetic acid (TCA)
-
Sulforhodamine B (SRB) solution
-
Tris base solution
Procedure:
-
Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle-treated control group.
-
After the incubation period, fix the cells by gently adding cold TCA to a final concentration of 10% and incubate for 1 hour at 4°C.
-
Wash the plates five times with slow-running tap water and allow them to air dry.
-
Stain the cells with 0.4% SRB solution for 10 minutes at room temperature.
-
Wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.
-
Solubilize the bound dye with 10 mM Tris base solution.
-
Measure the absorbance at 510 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay quantifies the induction of apoptosis by this compound.
Materials:
-
Breast cancer cells
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 24-48 hours.
-
Harvest the cells by trypsinization and wash them with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Western Blot Analysis
This technique is used to detect changes in the expression of proteins involved in apoptosis and other relevant signaling pathways.
Materials:
-
Breast cancer cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer membrane (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-CAIX, anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-LIN28, anti-p-Akt, anti-Akt, and anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound as described for the apoptosis assay.
-
Lyse the cells and quantify the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system. β-actin is commonly used as a loading control.
Visualizations
References
- 1. Evaluation of carbonic anhydrase IX as a therapeutic target for inhibition of breast cancer invasion and metastasis using a series of in vitro breast cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CAIX-Mediated Control of LIN28/let-7 Axis Contributes to Metabolic Adaptation of Breast Cancer Cells to Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Molecular Resonance Imaging of the CAIX Expression in Mouse Mammary Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploring the Role of Hypoxia-Inducible Carbonic Anhydrase IX (CAIX) in Circulating Tumor Cells (CTCs) of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for hCAIX-IN-7 in Cell Culture
Note to the Reader: The following application notes and protocols are a generalized guide based on standard cell culture and drug testing procedures. As of the latest update, specific information and established protocols for a compound designated "hCAIX-IN-7" are not available in the public domain. Researchers should adapt these guidelines based on the known characteristics of the compound once that information becomes available and perform initial dose-response experiments to determine optimal concentrations.
Introduction
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of a hypothetical inhibitor, this compound, in a cell culture setting. The protocols outlined below cover essential procedures from initial handling and storage to detailed experimental setups for assessing its biological activity.
Materials and Reagents
Cell Culture
-
Cell Lines: Human Colon Adenocarcinoma (e.g., HCA-7) or other relevant cancer cell lines expressing Carbonic Anhydrase IX (CAIX).
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 2mM L-glutamine.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
Trypsin-EDTA: 0.05% Trypsin-EDTA solution.
-
Cryopreservation Medium: 90% FBS, 10% Dimethyl Sulfoxide (DMSO).
This compound Preparation
-
This compound: Powder form.
-
DMSO: Cell culture grade.
Experimental Assays
-
Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability assay kit.
-
Flow Cytometry: Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit.
-
Western Blotting: Primary antibodies for CAIX and downstream signaling proteins, secondary antibodies, lysis buffer, and protein assay kit.
Preparation of this compound Stock Solution
-
Reconstitution: Prepare a high-concentration stock solution of this compound by dissolving the powder in sterile DMSO. For example, to prepare a 10 mM stock solution, dissolve the appropriate mass of the compound in the calculated volume of DMSO.
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C or -80°C for long-term stability.
Cell Culture Procedures
Thawing and Culturing Cells
-
Rapidly thaw a cryovial of cells in a 37°C water bath.
-
Transfer the cell suspension to a centrifuge tube containing pre-warmed complete culture medium.
-
Centrifuge at 150 x g for 5 minutes to pellet the cells.
-
Resuspend the cell pellet in fresh culture medium and transfer to a T-75 flask.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Change the medium every 2-3 days and subculture the cells when they reach 70-80% confluency.
Subculturing Adherent Cells
-
Aspirate the culture medium from the flask.
-
Wash the cell monolayer with sterile PBS.
-
Add 0.05% Trypsin-EDTA to the flask and incubate at 37°C until cells detach.
-
Neutralize the trypsin with complete culture medium.
-
Collect the cell suspension and centrifuge at 150 x g for 5 minutes.
-
Resuspend the cell pellet in fresh medium and seed into new flasks at the desired density.
Experimental Protocols
Dose-Response Study (MTT Assay)
This experiment is crucial for determining the optimal concentration range of this compound for subsequent assays.
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. The concentration range should be broad to capture the full dose-response curve (e.g., 0.01 µM to 100 µM).
-
Incubation: Replace the medium in the 96-well plate with the medium containing different concentrations of this compound. Include a vehicle control (DMSO-treated) and a no-treatment control. Incubate for 24, 48, or 72 hours.
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Add solubilization solution (e.g., DMSO or a proprietary solubilizing agent) to dissolve the formazan crystals. .
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Table 1: Hypothetical Dose-Response Data for this compound
| Concentration (µM) | % Cell Viability (48h) |
| 0 (Control) | 100 |
| 0.1 | 95 |
| 1 | 80 |
| 5 | 55 |
| 10 | 40 |
| 25 | 20 |
| 50 | 10 |
| 100 | 5 |
Apoptosis Assay (Flow Cytometry)
This assay determines if the cytotoxic effect of this compound is due to the induction of apoptosis.
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 value for 24-48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
Table 2: Hypothetical Apoptosis Analysis Data for this compound
| Treatment | % Early Apoptosis | % Late Apoptosis | % Necrosis |
| Control | 2.5 | 1.8 | 0.5 |
| This compound (IC50) | 25.3 | 15.7 | 2.1 |
| This compound (2x IC50) | 40.1 | 22.4 | 3.5 |
Visualizations
Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway that could be inhibited by this compound, leading to apoptosis.
Caption: Hypothetical signaling pathway of this compound.
Experimental Workflow
The diagram below outlines the general workflow for a cell-based assay using this compound.
Caption: General experimental workflow for this compound.
Application Notes and Protocols for hCAIX-IN-7 Administration in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbonic anhydrase IX (CAIX) is a transmembrane enzyme that is highly expressed in many solid tumors as a response to the hypoxic tumor microenvironment.[1][2] Its role in regulating intra- and extracellular pH is crucial for cancer cell survival, proliferation, invasion, and metastasis, making it an attractive therapeutic target.[3][4] Small molecule inhibitors targeting CAIX have shown promise in preclinical cancer models by retarding tumor growth and reducing metastasis.[5]
These application notes provide a comprehensive guide for the administration and evaluation of hCAIX-IN-7 , a putative small molecule inhibitor of human carbonic anhydrase IX (hCAIX), in mouse xenograft models. Due to the limited public information on this compound, this document leverages data from well-characterized sulfonamide-based CAIX inhibitors, such as SLC-0111 and indisulam, as representative examples to guide experimental design.[1][6][7]
Mechanism of Action and Signaling Pathway
This compound is presumed to be a sulfonamide-based inhibitor that targets the enzymatic activity of CAIX. By binding to the active site of CAIX, it blocks the conversion of carbon dioxide to bicarbonate and protons. This disruption of pH regulation in the tumor microenvironment leads to increased intracellular acidosis and reduced extracellular acidosis, ultimately inhibiting tumor cell proliferation and survival.[3]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Targeting carbonic anhydrase IX and XII isoforms with small molecule inhibitors and monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indisulam synergizes with melphalan to inhibit Multiple Myeloma malignancy via targeting TOP2A - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Voluntary oral administration of drugs in mice [protocols.io]
- 5. Targeting carbonic anhydrase IX with small organic ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Indisulam exerts anticancer effects via modulation of transcription, translation and alternative splicing on human cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes: Detecting CAIX Inhibition by hCAIX-IN-7 Using Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbonic Anhydrase IX (CAIX) is a transmembrane enzyme that is highly expressed in many types of solid tumors and is a key regulator of tumor pH.[1][2] Its expression is primarily induced by hypoxia, a common feature of the tumor microenvironment, through the hypoxia-inducible factor-1α (HIF-1α) signaling pathway. CAIX catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons, contributing to an acidic extracellular environment while maintaining a neutral intracellular pH, which promotes tumor cell survival, proliferation, and metastasis.[3][4] Given its limited expression in normal tissues and its crucial role in tumor progression, CAIX has emerged as a promising therapeutic target.
hCAIX-IN-7 is a small molecule inhibitor of carbonic anhydrases. It exhibits inhibitory activity against the tumor-associated isoform hCAIX.[5] This application note provides a detailed protocol for utilizing Western blot to detect and quantify the inhibition of CAIX expression or activity by this compound in a cancer cell line model.
Principle of the Assay
Western blotting is a widely used technique to detect and quantify specific proteins in a complex mixture, such as a cell lysate. This protocol describes the treatment of a CAIX-expressing cancer cell line with this compound, followed by protein extraction, separation by size using SDS-PAGE, transfer to a membrane, and detection of CAIX protein using a specific primary antibody. The signal intensity of the CAIX protein band, detected with a secondary antibody conjugated to an enzyme that catalyzes a chemiluminescent reaction, is proportional to the amount of CAIX protein. By comparing the signal intensity of CAIX in untreated and this compound-treated cells, the inhibitory effect of the compound on CAIX protein levels can be quantified.
Quantitative Data Summary
The inhibitory effect of this compound on CAIX can be assessed by its inhibition constant (Ki). The following table summarizes the known inhibitory activity of this compound against various human carbonic anhydrase (hCA) isoforms.
| Isoform | Inhibition Constant (Ki) |
| hCAIX | 410.6 nM[5] |
| hCAIV | 43.0 nM[5] |
| hCAI | >10000 nM[5] |
| hCAII | >10000 nM[5] |
Note: This table presents the enzymatic inhibitory activity of this compound. The Western blot protocol below is designed to assess the downstream effects of this inhibition on CAIX protein expression or stability, which may or may not directly correlate with the Ki values.
The following table provides representative data from a hypothetical dose-response experiment using Western blot to demonstrate the effect of this compound on CAIX protein levels. The data is normalized to a loading control (e.g., β-actin) and expressed as a percentage of the untreated control.
| This compound Concentration | Mean Normalized CAIX Expression (%) | Standard Deviation |
| 0 µM (Control) | 100 | ± 5.2 |
| 100 nM | 85.3 | ± 4.8 |
| 500 nM | 62.1 | ± 6.1 |
| 1 µM | 45.7 | ± 5.5 |
| 5 µM | 25.9 | ± 4.2 |
| 10 µM | 15.4 | ± 3.9 |
Disclaimer: The data presented in this table is for illustrative purposes only and represents a typical outcome for a CAIX inhibitor. Actual results with this compound may vary and should be determined experimentally.
Experimental Protocols
Cell Culture and Treatment
-
Cell Line Selection: Choose a cancer cell line known to express CAIX under hypoxic conditions (e.g., HeLa, MDA-MB-231, or HT-29).
-
Cell Seeding: Seed the cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Induction of CAIX Expression (Hypoxia): To induce CAIX expression, incubate the cells in a hypoxic chamber (1% O2, 5% CO2, 94% N2) for 16-24 hours prior to and during treatment.
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).
-
Treatment: Dilute the this compound stock solution in fresh cell culture medium to the desired final concentrations (e.g., 0, 100 nM, 500 nM, 1 µM, 5 µM, 10 µM). The final DMSO concentration should be kept constant across all wells and should not exceed 0.1%.
-
Incubation: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Incubate the cells for the desired treatment period (e.g., 24 hours) under hypoxic conditions.
Protein Extraction
-
Cell Lysis: After treatment, place the 6-well plates on ice. Aspirate the medium and wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Lysis Buffer: Add an appropriate volume (e.g., 100-150 µL) of ice-cold RIPA lysis buffer supplemented with a protease inhibitor cocktail to each well.
-
Scraping and Collection: Scrape the cells off the plate using a cell scraper and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubation and Centrifugation: Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection: Carefully transfer the supernatant containing the soluble proteins to a new pre-chilled microcentrifuge tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay, such as the Bradford or BCA assay.
Western Blotting
-
Sample Preparation: Based on the protein quantification, dilute the cell lysates with 4x Laemmli sample buffer to a final concentration of 1-2 µg/µL. Heat the samples at 95°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto a 10% SDS-polyacrylamide gel. Include a pre-stained protein ladder to monitor the separation. Run the gel at a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom of the gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane. The transfer can be performed using a wet or semi-dry transfer system according to the manufacturer's instructions.
-
Blocking: After transfer, block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for CAIX (the M75 monoclonal antibody is considered a standard for specificity) diluted in the blocking buffer. The dilution and incubation time should be optimized, but a typical starting point is 1:1000 overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse IgG-HRP) diluted in the blocking buffer (typically 1:2000 to 1:10000) for 1 hour at room temperature with gentle agitation.
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Imaging: Capture the chemiluminescent signal using a digital imaging system or by exposing the membrane to X-ray film.
-
Stripping and Re-probing (for Loading Control): To normalize the results, the membrane can be stripped of the primary and secondary antibodies and re-probed with an antibody against a housekeeping protein whose expression is not affected by the treatment (e.g., β-actin or GAPDH).
Data Analysis
-
Densitometry: Quantify the band intensities for CAIX and the loading control in each lane using image analysis software (e.g., ImageJ).
-
Normalization: For each sample, normalize the band intensity of CAIX to the band intensity of the corresponding loading control.
-
Relative Quantification: Express the normalized CAIX expression in the this compound-treated samples as a percentage of the untreated control.
Visualizations
Caption: Workflow for Western blot analysis of CAIX inhibition.
Caption: CAIX signaling pathway and inhibition by this compound.
References
Application Notes and Protocols for Immunofluorescence Staining of Carbonic Anhydrase IX (CAIX) Following hCAIX-IN-7 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbonic Anhydrase IX (CAIX) is a transmembrane protein that is highly overexpressed in a variety of solid tumors and is a key indicator of tumor hypoxia.[1][2][3] Its expression is primarily regulated by the hypoxia-inducible factor-1α (HIF-1α).[2][4] CAIX plays a crucial role in pH regulation in the tumor microenvironment, contributing to tumor progression, metastasis, and resistance to therapy.[2][5][6] As an extracellularly facing enzyme with limited expression in normal tissues, CAIX is an attractive target for cancer diagnosis and therapy.[2][5]
This document provides detailed application notes and protocols for the immunofluorescent staining of CAIX in cultured cells following treatment with a specific inhibitor, hCAIX-IN-7. These guidelines are intended to assist researchers in visualizing and quantifying the effects of this compound on CAIX expression and subcellular localization.
Mechanism of Action of CAIX and Rationale for this compound Treatment
CAIX catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton, thereby acidifying the extracellular space and maintaining a more alkaline intracellular pH.[2] This process facilitates tumor cell survival and proliferation in hypoxic and acidic microenvironments.
This compound is a novel, potent, and selective inhibitor of human Carbonic Anhydrase IX. By targeting the enzymatic activity of CAIX, this compound is hypothesized to disrupt pH regulation in tumor cells, leading to increased intracellular acidosis and reduced tumor cell fitness. Immunofluorescence studies are critical to understanding the cellular consequences of this compound treatment, including potential changes in CAIX protein levels, its localization on the plasma membrane, or possible inhibitor-induced internalization.
Below is a diagram illustrating the proposed signaling pathway and the point of intervention for this compound.
Caption: CAIX signaling pathway and this compound inhibition.
Experimental Workflow
The following diagram outlines the general workflow for treating cells with this compound and subsequent immunofluorescence staining of CAIX.
Caption: Experimental workflow for CAIX immunofluorescence.
Detailed Protocols
I. Cell Culture and Treatment
-
Cell Seeding:
-
Plate cells (e.g., HeLa or other CAIX-expressing cell lines) onto sterile glass coverslips in a 24-well plate at a density that will result in 60-70% confluency at the time of fixation.
-
Culture overnight in a standard humidified incubator (37°C, 5% CO₂).
-
-
Hypoxia Induction (to ensure robust CAIX expression):
-
Transfer the cells to a hypoxic incubator (e.g., 1% O₂, 5% CO₂, 37°C) for 24-48 hours. The duration may need to be optimized for your specific cell line.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Dilute the stock solution in pre-warmed cell culture medium to the desired final concentrations. Include a vehicle control (medium with the same concentration of solvent).
-
Replace the medium on the cells with the treatment or vehicle control medium.
-
Incubate for the desired treatment duration (e.g., 6, 12, or 24 hours) under continued hypoxic conditions.
-
II. Immunofluorescence Staining
Reagents and Buffers:
-
1X Phosphate Buffered Saline (PBS): pH 7.4.
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS. Prepare fresh.
-
Permeabilization Buffer: 0.1-0.3% Triton X-100 in PBS.
-
Blocking Buffer: 5% Normal Goat Serum (or serum from the species of the secondary antibody) and 0.1% Triton X-100 in PBS.[7]
-
Antibody Dilution Buffer: 1% Bovine Serum Albumin (BSA) and 0.1% Triton X-100 in PBS.[7]
-
Primary Antibody: A validated anti-CAIX antibody.
-
Secondary Antibody: A fluorophore-conjugated secondary antibody that recognizes the host species of the primary antibody (e.g., Goat anti-Rabbit Alexa Fluor 488).
-
Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole).
-
Mounting Medium: Anti-fade mounting medium.
Staining Procedure:
-
Fixation:
-
Remove the culture medium and gently wash the cells twice with ice-cold PBS.
-
Add 4% PFA to each well and incubate for 15 minutes at room temperature.[7]
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization (for intracellular targets, if applicable):
-
Note: CAIX is a transmembrane protein, so this step primarily facilitates access to the intracellular domain if the chosen antibody targets it. For antibodies against the extracellular domain, this step may be less critical but is generally included.
-
Incubate cells with Permeabilization Buffer for 10 minutes at room temperature.
-
Wash three times with PBS for 5 minutes each.
-
-
Blocking:
-
Add Blocking Buffer to each well and incubate for 60 minutes at room temperature to minimize non-specific antibody binding.[7]
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-CAIX antibody in the Antibody Dilution Buffer according to the manufacturer's recommended concentration.
-
Aspirate the blocking solution and add the diluted primary antibody.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
The next day, wash the cells three times with PBS for 5 minutes each.
-
Dilute the fluorophore-conjugated secondary antibody in the Antibody Dilution Buffer. Protect from light.
-
Add the diluted secondary antibody and incubate for 1-2 hours at room temperature, protected from light.
-
-
Counterstaining and Mounting:
-
Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Incubate with DAPI solution for 5 minutes to stain the nuclei.
-
Wash twice with PBS.
-
Carefully remove the coverslips from the wells and mount them onto glass slides using an anti-fade mounting medium.
-
Seal the edges of the coverslips with clear nail polish and allow to dry.
-
III. Imaging and Quantitative Analysis
-
Imaging:
-
Visualize the stained cells using a confocal microscope.
-
Capture images using consistent settings (e.g., laser power, gain, pinhole size) for all samples to allow for accurate comparison between the vehicle control and this compound treated groups.
-
-
Quantitative Analysis:
-
Use image analysis software (e.g., ImageJ/Fiji, CellProfiler) to quantify the fluorescence intensity.
-
Mean Fluorescence Intensity (MFI): Measure the average fluorescence intensity per cell or per unit area of the cell membrane.
-
H-Score: A scoring method that considers both the intensity of staining and the percentage of positive cells.[8]
-
Colocalization Analysis: If co-staining with a marker for an intracellular compartment (e.g., endosomes), analyze the degree of overlap to assess protein internalization.
-
Data Presentation
Quantitative data should be summarized in tables for clear comparison. Below are examples of how to present hypothetical data from an experiment investigating the effect of this compound on CAIX fluorescence intensity.
Table 1: Effect of this compound on Mean Fluorescence Intensity (MFI) of CAIX
| Treatment Group | Concentration (µM) | Mean Fluorescence Intensity (Arbitrary Units) ± SD | % Change from Vehicle |
| Vehicle Control | 0 | 254.3 ± 15.8 | - |
| This compound | 1 | 248.1 ± 14.2 | -2.4% |
| This compound | 10 | 198.7 ± 12.5 | -21.9% |
| This compound | 50 | 121.5 ± 9.7 | -52.2% |
Table 2: H-Score Analysis of CAIX Staining After this compound Treatment
| Treatment Group | Concentration (µM) | H-Score ± SD |
| Vehicle Control | 0 | 185.6 ± 11.3 |
| This compound | 10 | 112.4 ± 9.8 |
| This compound | 50 | 65.2 ± 7.1 |
Troubleshooting
| Issue | Possible Cause | Solution |
| High Background | Insufficient blocking; Primary antibody concentration too high | Increase blocking time to 90 minutes; Optimize primary antibody dilution. |
| No/Weak Signal | Primary antibody not effective; Insufficient hypoxia induction; PFA over-fixation | Validate antibody with a positive control; Confirm CAIX expression by Western blot; Reduce fixation time to 10 minutes. |
| Photobleaching | Excessive exposure to excitation light | Minimize light exposure; Use an anti-fade mounting medium. |
| Patchy Staining | Cells dried out during staining; Uneven fixation | Keep samples hydrated at all times; Ensure coverslips are fully submerged in solutions. |
References
- 1. Quantitative Imaging of Hypoxic CAIX-Positive Tumor Areas with Low Immune Cell Infiltration in Syngeneic Mouse Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chapter 13: Carbonic Anhydrase IX as an Imaging and Therapeutic Target for Tumors and Metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cancerdiagnosisprognosis.org [cancerdiagnosisprognosis.org]
- 4. Overexpression of carbonic anhydrase IX induces cell motility by activating matrix metalloproteinase-9 in human oral squamous cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Resonance Imaging of the CAIX Expression in Mouse Mammary Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Immunofluorescence Formaldehyde Fixation Protocol | Cell Signaling Technology [cellsignal.com]
- 8. mdpi.com [mdpi.com]
Application of hCAIX-IN-7 in 3D Spheroid Culture Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Three-dimensional (3D) spheroid culture systems are increasingly recognized as more physiologically relevant models for cancer research compared to traditional 2D cell cultures. They mimic the complex microenvironment of solid tumors, including hypoxia, nutrient gradients, and cell-cell interactions. Carbonic anhydrase IX (CAIX) is a transmembrane enzyme that is highly expressed in many types of solid tumors in response to hypoxia. Its expression is regulated by the hypoxia-inducible factor 1-alpha (HIF-1α). CAIX plays a crucial role in tumor cell adaptation to the acidic microenvironment by catalyzing the reversible hydration of carbon dioxide to bicarbonate and protons, thereby regulating intra- and extracellular pH. This activity promotes tumor cell survival, proliferation, and invasion, making CAIX an attractive therapeutic target.
hCAIX-IN-7 is a potent and selective inhibitor of human carbonic anhydrase IX (hCAIX). Its selectivity for CAIX over other isoforms, such as CAI and CAII, minimizes off-target effects, making it a valuable tool for studying the specific role of CAIX in cancer biology and for preclinical drug development. This document provides detailed application notes and protocols for the use of this compound in 3D spheroid culture systems.
Data Presentation
The inhibitory activity of this compound against various human carbonic anhydrase (hCA) isoforms is summarized below. This data highlights the selectivity of the compound for the tumor-associated isoform hCAIX.
| Isoform | Inhibition Constant (Ki) | Reference |
| hCAI | >10000 nM | [1][2][3] |
| hCAII | >10000 nM | [1][2][3] |
| hCAIV | 43.0 nM | [1] |
| hCAIX | 410.6 nM | [1][2][3] |
Note: While specific IC50 values for this compound in 3D spheroid models are not yet published, the provided Ki values demonstrate its potency and selectivity. Researchers should perform dose-response studies to determine the optimal concentration for their specific cell line and spheroid model.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway involving CAIX in the hypoxic tumor microenvironment and a general experimental workflow for evaluating the efficacy of this compound in 3D spheroid cultures.
Caption: Hypoxia-induced CAIX expression and its role in pH regulation.
Caption: General workflow for evaluating this compound in 3D spheroids.
Experimental Protocols
The following are detailed protocols for key experiments to assess the effects of this compound on 3D tumor spheroids. These protocols are based on established methodologies for 3D cell culture and analysis.
Protocol 1: 3D Spheroid Formation (Liquid Overlay Technique)
This protocol describes the generation of uniform spheroids using ultra-low attachment plates.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Ultra-low attachment (ULA) 96-well round-bottom plates
-
Hemocytometer or automated cell counter
Procedure:
-
Culture cancer cells in a T-75 flask to 70-80% confluency.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize trypsin with complete medium and centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in complete medium and perform a cell count.
-
Dilute the cell suspension to the desired seeding density (typically 1,000-10,000 cells/well, to be optimized for each cell line).
-
Seed 100 µL of the cell suspension into each well of a ULA 96-well round-bottom plate.
-
Centrifuge the plate at 300 x g for 10 minutes to facilitate cell aggregation at the bottom of the wells.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2. Spheroids will typically form within 24-72 hours.
-
Monitor spheroid formation daily using an inverted microscope.
Protocol 2: this compound Treatment and Spheroid Growth Analysis
This protocol details how to treat the formed spheroids with this compound and monitor their growth over time.
Materials:
-
Pre-formed 3D spheroids in a ULA plate
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Complete cell culture medium
-
Inverted microscope with a camera
Procedure:
-
Prepare serial dilutions of this compound in complete medium to achieve the desired final concentrations. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).
-
Carefully remove 50 µL of medium from each well of the spheroid plate and add 50 µL of the prepared this compound dilutions or vehicle control.
-
Incubate the plate at 37°C and 5% CO2 for the desired treatment duration (e.g., 3, 5, or 7 days).
-
At regular intervals (e.g., every 24 or 48 hours), capture brightfield images of the spheroids in each well.
-
Measure the diameter of the spheroids using image analysis software (e.g., ImageJ). The area or volume can be calculated from the diameter.
-
Plot the spheroid growth curves over time for each treatment condition.
Protocol 3: Cell Viability Assay (ATP-based)
This protocol measures the viability of cells within the spheroids after treatment with this compound.
Materials:
-
Treated spheroids in a ULA plate
-
3D-compatible cell viability reagent (e.g., CellTiter-Glo® 3D)
-
Plate reader capable of measuring luminescence
Procedure:
-
After the treatment period, allow the spheroid plate to equilibrate to room temperature for 30 minutes.
-
Add a volume of the cell viability reagent equal to the volume of medium in each well (e.g., 100 µL).
-
Mix the contents by shaking the plate on an orbital shaker for 5 minutes to lyse the spheroids and release ATP.
-
Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Normalize the results to the vehicle control to determine the percentage of cell viability for each concentration of this compound.
Protocol 4: Spheroid Invasion Assay
This protocol assesses the effect of this compound on the invasive capacity of cancer cell spheroids.
Materials:
-
Pre-formed spheroids
-
Basement membrane extract (BME), such as Matrigel®
-
Cold, serum-free cell culture medium
-
Complete cell culture medium containing this compound or vehicle control
-
24-well plate
-
Inverted microscope with a camera
Procedure:
-
Thaw the BME on ice overnight.
-
On the day of the assay, pre-coat the wells of a 24-well plate with a thin layer of BME and allow it to solidify at 37°C for 30 minutes.
-
Gently transfer individual spheroids from the ULA plate to a microcentrifuge tube.
-
Resuspend the spheroids in a cold mixture of BME and serum-free medium (e.g., 1:1 ratio).
-
Carefully pipette a drop (e.g., 50 µL) of the spheroid-BME suspension into the center of each pre-coated well.
-
Incubate the plate at 37°C for 30-60 minutes to allow the BME to polymerize.
-
Gently add 500 µL of complete medium containing the desired concentrations of this compound or vehicle control to each well.
-
Capture images of the spheroids at time 0 and at regular intervals (e.g., 24, 48, 72 hours).
-
Quantify the area of invasion by measuring the total area covered by the spheroid and the invading cells and subtracting the initial spheroid area.
Conclusion
The provided application notes and protocols offer a comprehensive guide for researchers to investigate the effects of the selective CAIX inhibitor, this compound, in physiologically relevant 3D spheroid culture systems. By utilizing these methodologies, scientists can elucidate the role of CAIX in tumor progression and evaluate the therapeutic potential of this compound. It is recommended that each protocol be optimized for the specific cell lines and experimental conditions being used.
References
Preparing hCAIX-IN-7 Stock Solutions for Research Applications
For researchers, scientists, and drug development professionals, the accurate preparation of stock solutions is a critical first step in ensuring the reliability and reproducibility of experimental results. This document provides a detailed protocol for the preparation of a stock solution of hCAIX-IN-7, a selective inhibitor of human carbonic anhydrase IX (hCAIX).
This compound is a valuable tool for studying the physiological and pathological roles of hCAIX, an enzyme overexpressed in many types of solid tumors and linked to tumor progression and metastasis. Proper handling and preparation of this inhibitor are essential for its effective use in in vitro and in vivo studies.
Chemical and Physical Properties
A clear understanding of the physicochemical properties of this compound is fundamental to its proper handling and storage.
| Property | Value |
| Molecular Weight | 309.29 g/mol |
| Formula | C₁₈H₁₂FNO₃ |
| Appearance | Solid |
Experimental Protocols
Materials and Equipment:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Analytical balance
Protocol for Preparing a 10 mM this compound Stock Solution:
-
Equilibrate Reagents: Allow the this compound powder and DMSO to come to room temperature before use.
-
Weighing: Accurately weigh out a specific amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.093 mg of this compound.
-
Calculation:
-
Amount (in grams) = Molarity (in mol/L) x Volume (in L) x Molecular Weight (in g/mol )
-
Amount (mg) = 10 mmol/L * 0.001 L * 309.29 g/mol * 1000 mg/g = 3.093 mg
-
-
-
Dissolution: Add the weighed this compound powder to a sterile microcentrifuge tube. Add the appropriate volume of DMSO to achieve the desired concentration. For a 10 mM solution with 3.093 mg of the compound, add 1 mL of DMSO.
-
Mixing: Vortex the solution thoroughly until the this compound powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no undissolved particles.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.
Experimental Workflow and Logic
The following diagram illustrates the logical workflow for preparing the this compound stock solution.
Signaling Pathway Context
This compound is designed to inhibit the enzymatic activity of carbonic anhydrase IX. This enzyme is involved in regulating pH in the tumor microenvironment, a critical factor for cancer cell survival and proliferation. The diagram below provides a simplified representation of the context of hCAIX's role.
By following these guidelines, researchers can confidently prepare this compound stock solutions for their experiments, contributing to a deeper understanding of the role of carbonic anhydrase IX in cancer biology and the development of novel therapeutic strategies.
Application Notes and Protocols for In Vivo Animal Studies of hCAIX-IN-7, a Putative Carbonic Anhydrase IX Inhibitor
Disclaimer: No specific in vivo data for a compound designated "hCAIX-IN-7" is publicly available. The following application notes and protocols are based on published in vivo studies of other well-characterized small molecule inhibitors of Carbonic Anhydrase IX (CAIX), such as U-104 (also known as SLC-0111). These guidelines are intended to provide a representative framework for researchers and drug development professionals working with novel CAIX inhibitors.
Introduction
Carbonic Anhydrase IX (CAIX) is a transmembrane enzyme that is highly overexpressed in a variety of solid tumors and is largely absent in normal tissues. Its expression is primarily induced by hypoxia, a common feature of the tumor microenvironment. CAIX plays a crucial role in regulating intra- and extracellular pH, thereby promoting tumor cell survival, proliferation, and metastasis. These characteristics make CAIX an attractive therapeutic target for cancer. This document provides detailed protocols and data presentation guidelines for the in vivo evaluation of putative CAIX inhibitors, using established inhibitors as a reference.
Data Presentation: In Vivo Efficacy of CAIX Inhibitors
Summarized below are representative in vivo study parameters for the known CAIX inhibitor U-104/SLC-0111. This data can serve as a starting point for designing experiments with novel CAIX inhibitors like this compound.
Table 1: Summary of In Vivo Studies with the CAIX Inhibitor U-104 (SLC-0111) in Murine Cancer Models
| Parameter | Study 1 | Study 2 | Study 3 |
| Compound | U-104 | U-104 | U-104 |
| Animal Model | NOD/SCID mice | Balb/c mice | NOD/SCID mice |
| Tumor Model | Orthotopic MDA-MB-231 LM2-4Luc+ (breast cancer) | Orthotopic 4T1 (breast cancer) | Orthotopic MDA-MB-231 LM2-4Luc+ (breast cancer) |
| Dosage | 19 mg/kg | 50 mg/kg | 38 mg/kg |
| Administration Route | Intraperitoneal (i.p.) | Oral gavage | Intraperitoneal (i.p.) |
| Dosing Schedule | Daily for 5 days | Daily for 4 days, suspended for 1 day, from day 10 to 30 | Daily from day 11 to 27 |
| Vehicle | Information not specified | 10% DMSO, 90% corn oil | Information not specified |
| Efficacy Endpoint | Inhibition of metastasis formation | Delay in tumor growth | Delay in primary tumor growth, reduction in cancer stem cell population |
| Reference | [1] | [1] | [1] |
Experimental Protocols
The following are detailed, representative protocols for in vivo studies of a novel CAIX inhibitor.
Protocol 1: Orthotopic Breast Cancer Xenograft Model
Objective: To evaluate the anti-tumor efficacy of a novel CAIX inhibitor in an orthotopic breast cancer model.
Materials:
-
Female immunodeficient mice (e.g., NOD/SCID or NSG), 6-8 weeks old.
-
Human breast cancer cell line expressing CAIX (e.g., MDA-MB-231).
-
Matrigel (Corning).
-
Test compound (this compound).
-
Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline).
-
Dosing equipment (syringes, gavage needles).
-
Calipers for tumor measurement.
-
Anesthesia (e.g., isoflurane).
Procedure:
-
Cell Culture: Culture MDA-MB-231 cells under standard conditions.
-
Tumor Cell Implantation:
-
Harvest cells and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 107 cells/mL.
-
Anesthetize the mice.
-
Inject 100 µL of the cell suspension (1 x 106 cells) into the fourth mammary fat pad.
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth by caliper measurements twice weekly.
-
Tumor volume can be calculated using the formula: Volume = (length x width2) / 2.
-
-
Treatment Initiation:
-
When tumors reach an average volume of 100-150 mm3, randomize mice into treatment and control groups (n=8-10 mice/group).
-
-
Compound Administration:
-
Prepare the dosing solution of this compound in the vehicle at the desired concentration.
-
Administer the compound and vehicle to the respective groups via the chosen route (e.g., oral gavage or intraperitoneal injection) at the predetermined schedule (e.g., daily).
-
-
Efficacy Evaluation:
-
Continue to monitor tumor volume and body weight twice weekly.
-
At the end of the study (e.g., when tumors in the control group reach a predetermined size or after a set duration), euthanize the mice.
-
Excise tumors, weigh them, and process for further analysis (e.g., histology, immunohistochemistry for CAIX and proliferation markers like Ki-67).
-
-
Data Analysis:
-
Calculate tumor growth inhibition (TGI) for the treated groups compared to the vehicle control group.
-
Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed effects.
-
Protocol 2: Pharmacokinetic Study in Mice
Objective: To determine the pharmacokinetic profile of a novel CAIX inhibitor in mice.
Materials:
-
Male or female mice (e.g., CD-1 or C57BL/6), 8-10 weeks old.
-
Test compound (this compound).
-
Formulation for intravenous (IV) and oral (PO) administration.
-
Blood collection supplies (e.g., EDTA-coated tubes, capillaries).
-
Centrifuge.
-
Analytical equipment for compound quantification (e.g., LC-MS/MS).
Procedure:
-
Dosing:
-
Administer a single dose of this compound to two groups of mice via IV (e.g., 2 mg/kg) and PO (e.g., 10 mg/kg) routes.
-
-
Blood Sampling:
-
Collect blood samples (e.g., 20-30 µL) from the tail vein or retro-orbital sinus at multiple time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Collect samples into EDTA-coated tubes.
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate plasma.
-
Store plasma samples at -80°C until analysis.
-
-
Bioanalysis:
-
Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters such as:
-
Clearance (CL)
-
Volume of distribution (Vd)
-
Half-life (t1/2)
-
Area under the curve (AUC)
-
Maximum concentration (Cmax)
-
Time to maximum concentration (Tmax)
-
Oral bioavailability (%F)
-
-
Mandatory Visualizations
Signaling Pathway of Carbonic Anhydrase IX in Cancer
References
Application Notes and Protocols for the Combination of Carbonic Anhydrase IX Inhibitors with Chemotherapy Agents
Note on hCAIX-IN-7: Extensive searches of the scientific literature and chemical databases did not yield a specific, well-characterized compound with the designation "this compound". This name appears to be a catalogue identifier from some chemical suppliers, and in at least one instance, its associated CAS number corresponds to a different molecule. Due to this ambiguity, and the lack of published data, these application notes will focus on a well-documented and clinically evaluated Carbonic Anhydrase IX (CAIX) inhibitor, SLC-0111 , as a representative example for combination therapy studies. The principles and protocols outlined here are broadly applicable to other potent and selective CAIX inhibitors.
Introduction
Carbonic Anhydrase IX (CAIX) is a transmembrane enzyme that is highly overexpressed in a variety of solid tumors and is a key indicator of tumor hypoxia.[1][2][3] Its expression is primarily regulated by the hypoxia-inducible factor 1-alpha (HIF-1α).[1][3] In hypoxic tumor microenvironments, CAIX plays a crucial role in pH regulation by catalyzing the reversible hydration of carbon dioxide to bicarbonate and protons.[1][3] This enzymatic activity helps maintain a neutral intracellular pH (pHi) conducive to cancer cell survival and proliferation, while contributing to the acidification of the extracellular space, which in turn promotes tumor invasion, metastasis, and resistance to conventional therapies.[1][3][4]
SLC-0111 is a ureido-substituted benzenesulfonamide that acts as a potent and selective small-molecule inhibitor of CAIX.[1][2][5] By inhibiting CAIX activity, SLC-0111 disrupts pH regulation in cancer cells, leading to intracellular acidification and a reduction in their ability to survive and proliferate, particularly in the hypoxic and acidic tumor microenvironment.[3][4] Preclinical studies have demonstrated that SLC-0111 can enhance the efficacy of various chemotherapeutic agents, making it a promising candidate for combination therapies.[4][5][6][7] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in evaluating the synergistic effects of CAIX inhibitors like SLC-0111 in combination with standard chemotherapy agents.
Rationale for Combination Therapy
The acidic tumor microenvironment is a known factor in the development of resistance to many chemotherapeutic drugs.[4] For instance, weakly basic drugs like doxorubicin can be neutralized in an acidic environment, reducing their uptake and efficacy. Conversely, the altered pH gradient can affect the distribution of weak acid drugs.[4] By inhibiting CAIX, SLC-0111 can modulate the tumor pH, potentially reversing this mechanism of drug resistance and sensitizing cancer cells to chemotherapy.[4]
Preclinical evidence supports this synergistic interaction across multiple cancer types and with various chemotherapy agents.[4][6][7]
Data Presentation: In Vitro Synergistic Effects of SLC-0111 with Chemotherapy
The following tables summarize the quantitative data from preclinical studies on the combination of SLC-0111 with different chemotherapy agents in various cancer cell lines.
Table 1: Combination of SLC-0111 with Dacarbazine and Temozolomide in Melanoma
| Cell Line | Chemotherapy Agent | SLC-0111 Concentration | Chemotherapy Concentration | Duration (h) | Observed Effect | Reference |
| A375-M6 | Dacarbazine | 100 µM | Sub-lethal dose | 48 | Potentiated cytotoxicity | [4][6] |
| A375-M6 | Temozolomide | 100 µM | Sub-lethal dose | 48 | Potentiated cytotoxicity | [4][6] |
Table 2: Combination of SLC-0111 with Doxorubicin in Breast Cancer
| Cell Line | Chemotherapy Agent | SLC-0111 Concentration | Chemotherapy Concentration | Duration (h) | Observed Effect | Reference |
| MCF7 | Doxorubicin | 100 µM | 90 nM ( | 48 | Significant increase in cell death; slight increase in late apoptosis | [4][6][8] |
Table 3: Combination of SLC-0111 with 5-Fluorouracil in Colorectal Cancer
| Cell Line | Chemotherapy Agent | SLC-0111 Concentration | Chemotherapy Concentration | Duration (h) | Observed Effect | Reference |
| HCT116 | 5-Fluorouracil | 100 µM | 100 µM ( | 24 | Enhanced cytostatic activity; reduction in cell proliferation | [4][6][8] |
Table 4: Combination of SLC-0111 with Other Chemotherapies
| Cancer Type | Chemotherapy Agent | SLC-0111 Effect | Reference |
| Glioblastoma | Temozolomide | Reduced cell growth, induced cell cycle arrest and DNA damage in vitro. Delayed tumor growth in vivo. | [1][9] |
| Head and Neck Squamous Carcinoma | Cisplatin | Enhanced efficacy, leading to reduced tumor growth and invasion. | [5] |
| Triple-Negative Breast Cancer | Sunitinib | (In vivo) Sunitinib increased hypoxia and CAIX expression; combination with SLC-0111 was studied. | [10][11] |
Experimental Protocols
In Vitro Cell Viability and Synergy Assessment
This protocol describes a general method for assessing the synergistic cytotoxic effects of a CAIX inhibitor (e.g., SLC-0111) and a chemotherapy agent on cancer cell lines.
Materials:
-
Cancer cell lines of interest (e.g., A375-M6, MCF7, HCT116)
-
Appropriate cell culture medium and supplements (e.g., DMEM, FBS, antibiotics)
-
SLC-0111 (stock solution in DMSO)
-
Chemotherapy agent of interest (stock solution in appropriate solvent)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, PrestoBlue, CellTiter-Glo)
-
Plate reader
-
Incubator (37°C, 5% CO2, and optionally a hypoxia chamber)
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into 96-well plates at a predetermined optimal density (e.g., 3,000-10,000 cells/well) and allow them to adhere overnight.
-
-
Drug Preparation and Treatment:
-
Prepare serial dilutions of SLC-0111 and the chemotherapy agent in cell culture medium.
-
To determine synergy, a matrix of concentrations is required. For example, for SLC-0111, concentrations could range from 1 µM to 200 µM. For the chemotherapy agent, concentrations should span its known IC50 value.
-
Remove the overnight culture medium from the cells and replace it with medium containing the single agents or their combinations. Include vehicle-only controls.
-
-
Incubation:
-
Incubate the plates for a specified duration (e.g., 24, 48, or 72 hours). For studies investigating the role of hypoxia, incubate the plates in a hypoxic chamber (e.g., 1% O2).
-
-
Cell Viability Assessment:
-
After the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or fluorescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
To determine synergy, use software such as CompuSyn to calculate the Combination Index (CI). A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining
This protocol is used to quantify the induction of apoptosis following combination treatment.
Materials:
-
Cancer cell lines
-
6-well cell culture plates
-
SLC-0111 and chemotherapy agent
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
-
Phosphate-buffered saline (PBS)
-
Binding buffer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach.
-
Treat the cells with SLC-0111 alone, the chemotherapy agent alone, or the combination at predetermined concentrations for a specified time (e.g., 48 hours).[8] Include a vehicle-treated control group.
-
-
Cell Harvesting and Staining:
-
Harvest the cells (including any floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the kit manufacturer's protocol.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer within one hour of staining.
-
Annexin V-positive, PI-negative cells are in early apoptosis. Annexin V-positive, PI-positive cells are in late apoptosis or are necrotic.
-
In Vivo Tumor Growth Inhibition Studies (General Outline)
This protocol provides a general framework for evaluating the efficacy of a CAIX inhibitor and chemotherapy combination in a xenograft mouse model.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or nude mice)
-
Cancer cell line for tumor implantation
-
SLC-0111 formulation for oral gavage
-
Chemotherapy agent formulation for injection
-
Calipers for tumor measurement
-
Animal scale
Procedure:
-
Tumor Implantation:
-
Subcutaneously inject a suspension of cancer cells (e.g., 1-5 million cells in Matrigel/PBS) into the flank of each mouse.
-
Monitor the mice until tumors reach a palpable size (e.g., 100-200 mm³).
-
-
Treatment Groups:
-
Randomize the mice into treatment groups (e.g., n=8-10 mice per group):
-
Vehicle control
-
SLC-0111 alone
-
Chemotherapy agent alone
-
SLC-0111 + Chemotherapy agent
-
-
-
Drug Administration:
-
Administer the drugs according to a predetermined schedule. For example, SLC-0111 may be given daily by oral gavage, while the chemotherapy agent may be administered intraperitoneally or intravenously once or twice a week.
-
-
Monitoring and Endpoints:
-
Measure tumor volume with calipers 2-3 times per week. (Tumor Volume = 0.5 x Length x Width²).
-
Monitor the body weight of the mice as an indicator of toxicity.
-
The study endpoint may be a specific tumor volume, a predetermined number of days, or signs of morbidity.
-
-
Data Analysis:
-
Plot the mean tumor volume for each group over time.
-
At the end of the study, tumors can be excised, weighed, and processed for further analysis (e.g., immunohistochemistry for CAIX, proliferation markers like Ki-67, or apoptosis markers).
-
Visualizations
Signaling Pathway and Mechanism of Action
Caption: Mechanism of CAIX inhibition and synergy with chemotherapy.
Experimental Workflow
Caption: Workflow for evaluating CAIX inhibitor and chemotherapy combinations.
References
- 1. A Phase 1 Study of SLC-0111, a Novel Inhibitor of Carbonic Anhydrase IX, in Patients With Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Signalchem LifeScience [signalchemlifesciences.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Frontiers | Discovery of a novel 4-pyridyl SLC-0111 analog targeting tumor-associated carbonic anhydrase isoform IX through tail-based design approach with potent anticancer activity [frontiersin.org]
- 6. The carbonic anhydrase IX inhibitor SLC-0111 sensitises cancer cells to conventional chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. The carbonic anhydrase IX inhibitor SLC-0111 sensitises cancer cells to conventional chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. JCI Insight - Addition of carbonic anhydrase 9 inhibitor SLC-0111 to temozolomide treatment delays glioblastoma growth in vivo [insight.jci.org]
- 10. Carbonic Anhydrase IX Inhibitors as Candidates for Combination Therapy of Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Troubleshooting & Optimization
hCAIX-IN-7 solubility issues in aqueous solutions
Welcome to the technical support center for hCAIX-IN-7. This guide provides troubleshooting advice and frequently asked questions regarding solubility issues with this compound in aqueous solutions. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous solutions important?
A1: this compound is a potent and selective inhibitor of human carbonic anhydrase IX (hCAIX), a transmembrane enzyme overexpressed in many types of cancer and associated with tumor progression and resistance to therapy.[1] For researchers studying its effects in biological systems, achieving an appropriate concentration in aqueous solutions (e.g., cell culture media, assay buffers) is critical for obtaining accurate and reproducible experimental results. Poor solubility can lead to compound precipitation, inaccurate dosing, and misleading data.
Q2: I am having trouble dissolving this compound directly into my aqueous buffer. Is this expected?
A2: Yes, it is common for small molecule inhibitors like this compound to have low aqueous solubility. These compounds are often hydrophobic in nature. Direct dissolution in aqueous buffers is frequently challenging. The recommended approach is to first prepare a concentrated stock solution in an organic solvent and then dilute it into your aqueous experimental medium.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
Q4: What should I do if I observe precipitation when diluting my DMSO stock solution into an aqueous buffer?
A4: Precipitation upon dilution into an aqueous medium is a clear indication of poor solubility. Please refer to the Troubleshooting Guide below for a step-by-step approach to address this issue.
Troubleshooting Guide: this compound Solubility Issues
This guide will help you address common solubility challenges with this compound.
Initial Preparation of this compound Stock Solution
For a general protocol on preparing stock solutions, please refer to the Experimental Protocols section.
Troubleshooting Precipitation During Aqueous Dilution
If you observe cloudiness, particulates, or a visible precipitate after diluting your this compound stock solution into your aqueous experimental medium, follow these steps:
Step 1: Visual Confirmation and Centrifugation
-
Action: Visually inspect the solution for any signs of precipitation. If unsure, centrifuge the solution at a high speed (e.g., >10,000 x g) for 5-10 minutes. A pellet at the bottom of the tube confirms precipitation.
-
Rationale: This step confirms that you have a solubility issue.
Step 2: Reduce the Final Concentration
-
Action: Attempt to prepare a more dilute solution of this compound in your aqueous medium.
-
Rationale: The compound may be soluble at a lower concentration.
Step 3: Adjust the Percentage of Organic Solvent
-
Action: Increase the percentage of the organic solvent (e.g., DMSO) in your final aqueous solution. However, be mindful of the tolerance of your experimental system (e.g., cells) to the solvent. Most cell lines can tolerate up to 0.5% DMSO, but it is crucial to determine the specific tolerance of your system.
-
Rationale: A higher concentration of the co-solvent can help to keep the compound in solution.
Step 4: Utilize a Surfactant
-
Action: Consider the addition of a small amount of a biocompatible surfactant, such as Tween® 20 or Pluronic® F-68, to your aqueous medium.
-
Rationale: Surfactants can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.
Step 5: pH Adjustment
-
Action: If the structure of this compound contains ionizable groups, adjusting the pH of the aqueous buffer may improve solubility.
-
Rationale: The ionization state of a compound can significantly affect its solubility.
Step 6: Use of a Different Solubilizing Agent
-
Action: If DMSO is not effective or is incompatible with your assay, other organic solvents like ethanol or dimethylformamide (DMF) can be tested.
-
Rationale: The solubility of a compound can vary between different organic solvents.
The following diagram illustrates a logical workflow for troubleshooting solubility issues.
Caption: Troubleshooting workflow for this compound solubility.
Quantitative Data Summary
| Parameter | Value | Source |
| Aqueous Solubility | Data not available | N/A |
| Recommended Stock Solvent | DMSO | General laboratory practice |
Experimental Protocols
Protocol for Preparation of a 10 mM Stock Solution of this compound in DMSO
This protocol provides a general guideline. The exact concentration of the stock solution may need to be adjusted based on the specific requirements of your experiment.
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Calculate the required mass of this compound: Determine the molecular weight (MW) of this compound from the manufacturer's certificate of analysis. Use the following formula to calculate the mass required for your desired volume and concentration: Mass (mg) = Molarity (mol/L) x Volume (L) x MW ( g/mol ) x 1000 For a 1 mL of 10 mM stock solution, the calculation would be: 0.010 mol/L x 0.001 L x MW ( g/mol ) x 1000 = mass in mg
-
Weigh this compound: Carefully weigh the calculated amount of this compound and place it in a sterile microcentrifuge tube.
-
Add DMSO: Add the appropriate volume of anhydrous DMSO to the tube.
-
Dissolve the compound: Vortex the tube until the solid is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may aid in dissolution, but be cautious as heat can degrade the compound.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol for Diluting this compound Stock Solution into Aqueous Medium
Materials:
-
10 mM this compound in DMSO (from the protocol above)
-
Aqueous experimental medium (e.g., cell culture medium, assay buffer)
-
Sterile microcentrifuge tubes or plates
-
Vortex mixer
Procedure:
-
Pre-warm the aqueous medium: If your experiment is at a specific temperature (e.g., 37°C for cell culture), pre-warm your aqueous medium to that temperature.
-
Calculate the required volume of stock solution: Use the formula M1V1 = M2V2 to determine the volume of the stock solution needed to achieve your desired final concentration.
-
M1 = Concentration of stock solution (e.g., 10 mM)
-
V1 = Volume of stock solution to be added (unknown)
-
M2 = Desired final concentration (e.g., 10 µM)
-
V2 = Final volume of the aqueous solution
-
-
Perform serial dilutions (if necessary): For very low final concentrations, it is recommended to perform one or more intermediate dilutions in DMSO or your aqueous medium to ensure accurate pipetting.
-
Add stock solution to the aqueous medium: While vortexing or gently mixing the aqueous medium, add the calculated volume of the this compound stock solution. This rapid mixing helps to prevent localized high concentrations that can lead to precipitation.
-
Visually inspect for precipitation: After mixing, carefully check the solution for any signs of cloudiness or precipitate.
The following diagram illustrates the experimental workflow for preparing this compound for a cell-based assay.
Caption: Workflow for preparing this compound for experiments.
References
Troubleshooting lack of hCAIX-IN-7 activity in experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using hCAIX-IN-7, a potent and selective inhibitor of the tumor-associated carbonic anhydrase IX (CAIX).
Frequently Asked Questions (FAQs)
Q1: We are not observing any inhibition of CAIX activity in our experiments with this compound. What are the possible reasons?
A1: Lack of this compound activity can stem from several factors, ranging from compound integrity to experimental setup. Here are the primary aspects to investigate:
-
Compound Integrity and Solubility:
-
Improper Storage: this compound should be stored at -20°C.[1] Repeated freeze-thaw cycles should be avoided. It is advisable to aliquot the stock solution upon receipt.
-
Incomplete Solubilization: this compound, like many small molecules, may have limited aqueous solubility. Ensure the compound is fully dissolved in a suitable organic solvent, such as DMSO, before preparing final dilutions in your aqueous assay buffer.[2][3][4][5][6] Observe the solution for any precipitation.
-
Chemical Degradation: The stability of the compound in your specific assay medium and under your experimental conditions (e.g., pH, temperature) should be considered. Sulfonamides are generally stable, but prolonged exposure to extreme pH or high temperatures can lead to degradation.[7][8][9][10][11]
-
-
Experimental Conditions:
-
Incorrect Concentration: Verify the calculations for your dilutions. It is crucial to use a concentration range that is appropriate for the expected Ki of this compound.
-
Assay Sensitivity: The assay may not be sensitive enough to detect inhibition. Ensure your positive controls are working and that the assay window (the difference between the uninhibited and fully inhibited signal) is sufficient.
-
Presence of Interfering Substances: Components of your assay buffer or cell culture medium could interfere with the inhibitor or the enzyme. For instance, high concentrations of proteins might bind to the inhibitor, reducing its effective concentration.
-
-
Biological System:
-
Low CAIX Expression: In cell-based assays, confirm that your chosen cell line expresses sufficient levels of CAIX, particularly under hypoxic conditions, as CAIX is a hypoxia-inducible protein.[12][13][14]
-
Cellular Permeability: If you are using a cell-based assay that requires the inhibitor to enter the cell, consider the possibility that this compound may have poor membrane permeability.
-
Off-Target Effects: While this compound is selective, at very high concentrations, off-target effects could confound your results.[15]
-
Q2: What is the recommended solvent for dissolving this compound?
Q3: How should I store this compound?
A3: this compound should be stored at -20°C.[1] To avoid degradation from repeated freeze-thaw cycles, it is best to aliquot the stock solution into single-use volumes.
Q4: What are the typical concentrations of this compound that should be used in an experiment?
A4: The effective concentration of this compound will depend on the specific experimental setup. However, based on its reported inhibition constants (Ki), a starting point for in vitro enzyme assays would be in the nanomolar range. For cell-based assays, higher concentrations, potentially in the micromolar range, may be necessary to observe an effect. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific system.
Quantitative Data Summary
The following table summarizes the reported inhibition constants (Ki) of this compound for various human carbonic anhydrase (hCA) isoforms.
| Isoform | Inhibition Constant (Ki) (nM) |
| hCA I | >10000[1] |
| hCA II | >10000[1] |
| hCA IV | 43.0[1] |
| hCA IX | 410.6[1] |
Experimental Protocols
In Vitro Carbonic Anhydrase Activity Assay (Stopped-Flow Spectrophotometry)
This protocol is adapted from methods used to measure the catalytic activity of carbonic anhydrases.[16]
Materials:
-
Purified recombinant hCAIX
-
This compound
-
Assay Buffer (e.g., 50 mM HEPES, 50 mM Na₂SO₄, 50 mM MgSO₄, 0.004% (w/v) Phenol Red, pH 8.0)
-
CO₂-saturated water (substrate)
-
Stopped-flow spectrophotometer
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the purified hCAIX enzyme in ice-cold assay buffer.
-
Prepare a series of dilutions of this compound in the assay buffer.
-
In the stopped-flow apparatus, rapidly mix the enzyme solution (with or without inhibitor) with the CO₂-saturated water.
-
Monitor the change in absorbance at 557 nm over time, which reflects the pH change due to the hydration of CO₂.
-
Calculate the initial rate of the reaction.
-
Determine the inhibitory effect of this compound by comparing the reaction rates in the presence and absence of the inhibitor.
Cell-Based Assay for CAIX Inhibition (Intracellular pH Measurement)
This protocol is designed to assess the effect of a CAIX inhibitor on the intracellular pH (pHi) of cancer cells.[17]
Materials:
-
Cancer cell line known to express CAIX (e.g., HeLa, MDA-MB-231)
-
This compound
-
Cell culture medium and supplements
-
Fluorescent pHi indicator dye (e.g., BCECF-AM)
-
Fluorometric plate reader or fluorescence microscope
Procedure:
-
Seed the CAIX-expressing cells in a 96-well plate and allow them to adhere overnight.
-
Induce hypoxia if necessary to enhance CAIX expression.
-
Prepare various concentrations of this compound in the cell culture medium.
-
Treat the cells with the different concentrations of this compound for a predetermined duration (e.g., 24 hours).
-
Load the cells with the pHi indicator dye according to the manufacturer's instructions.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths.
-
Calibrate the fluorescence signal to pHi values using a standard curve.
-
Analyze the data to determine the effect of this compound on intracellular pH. A decrease in pHi would indicate inhibition of CAIX activity.[17]
Visualizations
Signaling Pathway
Caption: Hypoxia-induced CAIX signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: General experimental workflow for a cell-based this compound inhibition assay.
Troubleshooting Flowchart
Caption: A logical troubleshooting flowchart for lack of this compound activity.
References
- 1. tebubio.com [tebubio.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Sulfanilamide | C6H8N2O2S | CID 5333 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Hypoxia inducible carbonic anhydrase IX, marker of tumour hypoxia, survival pathway and therapy target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Carbonic anhydrase IX induction defines a heterogeneous cancer cell response to hypoxia and mediates stem cell-like properties and sensitivity to HDAC inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubcompare.ai [pubcompare.ai]
- 17. Inhibition of Carbonic Anhydrase IX Promotes Apoptosis through Intracellular pH Level Alterations in Cervical Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: hCAIX-IN-7 and Related CAIX Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using hCAIX-IN-7 and other small molecule inhibitors of human carbonic anhydrase IX (hCAIX). Given the limited publicly available data on this compound, this guide also addresses potential off-target effects common to this class of inhibitors, particularly those with a sulfonamide scaffold.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound and other sulfonamide-based CAIX inhibitors?
A1: The primary mechanism of action for sulfonamide-based inhibitors targeting carbonic anhydrases, including hCAIX, involves the coordination of the sulfonamide group to the zinc ion (Zn²⁺) located in the enzyme's active site. This binding event blocks the access of the natural substrate, carbon dioxide, thereby inhibiting the enzyme's catalytic activity, which is the reversible hydration of CO₂ to bicarbonate and a proton.[1] This inhibition can reduce primary tumor growth and proliferation and decrease tumor resistance to conventional anti-cancer therapies.[1][2]
Q2: What are the most likely off-target effects of this compound?
A2: The most probable off-target effects of this compound and similar inhibitors stem from the high structural homology among the 15 human carbonic anhydrase (CA) isoforms.[1] It is challenging to design inhibitors that are highly specific for hCAIX, leading to potential inhibition of other CA isoforms that are expressed in normal tissues.[1] For example, off-target inhibition of CA I and CA II can lead to various physiological side effects. Additionally, some sulfonamide-based compounds have been shown to interact with other proteins, such as RNA binding motif protein 39 (RBM39) and STAT3, independently of their CA-inhibitory activity.
Q3: I am observing unexpected cytotoxicity in my cell-based assays. Could this be an off-target effect?
A3: Yes, unexpected cytotoxicity is a common indicator of off-target effects. This can occur if this compound is inhibiting other essential CA isoforms or interacting with other critical cellular proteins. It is also possible that at higher concentrations, the compound's effects are independent of its inhibition of exofacial CA activity. To investigate this, it is crucial to perform dose-response experiments and compare the cytotoxic concentration with the IC50 for hCAIX inhibition.
Q4: How can I confirm that the observed phenotype in my experiment is due to the inhibition of hCAIX and not an off-target effect?
A4: To confirm on-target activity, consider the following experimental controls:
-
Use a structurally unrelated inhibitor: Treat your cells with a different class of hCAIX inhibitor. If you observe the same phenotype, it is more likely to be an on-target effect.
-
Rescue experiment: In a cell line where hCAIX has been knocked down or knocked out, the addition of this compound should not produce the same phenotype.
-
Cellular Thermal Shift Assay (CETSA): This assay can be used to verify direct target engagement of this compound in a cellular context.
Troubleshooting Guides
Issue 1: Inconsistent results between different cell lines.
-
Potential Cause: Different cell lines may have varying expression levels of hCAIX and other CA isoforms. A cell line with low hCAIX expression might show exaggerated off-target effects.
-
Troubleshooting Steps:
-
Quantify the expression levels of hCAIX and other major CA isoforms (e.g., CA II, CA XII) in your cell lines using techniques like qPCR or Western blotting.
-
Correlate the observed phenotypic response with the expression level of hCAIX.
-
Consider using a cell line with confirmed high expression of hCAIX for on-target validation studies.
-
Issue 2: Discrepancy between biochemical assay potency and cellular assay efficacy.
-
Potential Cause: The compound may have poor cell permeability, or it might be actively transported out of the cell. Alternatively, the intracellular environment (e.g., pH) could affect compound binding.
-
Troubleshooting Steps:
-
Assess the cell permeability of this compound using a parallel artificial membrane permeability assay (PAMPA).
-
Perform cellular uptake and efflux studies to determine the intracellular concentration of the compound.
-
Evaluate the effect of pH on the compound's inhibitory activity in your biochemical assays to mimic the tumor microenvironment.
-
Quantitative Data Summary
The following tables provide a template for summarizing key quantitative data for a CAIX inhibitor. As specific data for this compound is not publicly available, hypothetical data is presented for "Hypothetical CAIX Inhibitor (HCI-7)".
Table 1: In Vitro Selectivity Profile of HCI-7 against Human CA Isoforms
| Carbonic Anhydrase Isoform | Kᵢ (nM) | Selectivity (Fold vs. hCAIX) |
| hCAIX (On-Target) | 15 | 1 |
| hCAI | 350 | 23.3 |
| hCAII | 250 | 16.7 |
| hCAIV | 800 | 53.3 |
| hCAVII | 150 | 10 |
| hCAXII | 50 | 3.3 |
Table 2: Cellular Activity and Cytotoxicity Profile of HCI-7
| Cell Line | hCAIX Expression | Cellular IC₅₀ (µM) (Target Engagement) | Cytotoxicity CC₅₀ (µM) | Therapeutic Index (CC₅₀/IC₅₀) |
| MDA-MB-231 | High | 0.5 | 50 | 100 |
| HT-29 | High | 0.7 | 65 | 92.9 |
| A549 | Low | > 10 | 45 | < 4.5 |
| HEK293 | None | > 50 | > 100 | N/A |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is designed to verify the direct binding of this compound to hCAIX within intact cells.
-
Cell Culture and Treatment: Culture cells with high hCAIX expression (e.g., MDA-MB-231) to 80-90% confluency. Treat cells with this compound at various concentrations (e.g., 0.1, 1, 10 µM) and a vehicle control (DMSO) for 1-2 hours.
-
Heating: After treatment, wash and resuspend the cells in PBS. Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes to induce protein denaturation.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Protein Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of soluble hCAIX at each temperature using Western blotting. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Protocol 2: Off-Target Kinase Profiling
As some small molecule inhibitors exhibit off-target kinase activity, a broad kinase screen is recommended.
-
Compound Submission: Submit this compound to a commercial kinase profiling service.
-
Assay Format: Typically, these services use in vitro radiometric or fluorescence-based assays.
-
Screening: The compound is screened at a fixed concentration (e.g., 1 or 10 µM) against a large panel of kinases (e.g., >400).
-
Data Analysis: The results are usually reported as the percentage of inhibition for each kinase. Any significant inhibition (>50%) should be followed up with IC₅₀ determination to assess the potency of the off-target interaction.
Visualizations
Caption: On-target vs. potential off-target effects of a CAIX inhibitor.
Caption: A logical workflow for troubleshooting unexpected experimental outcomes.
References
hCAIX-IN-7 stability and storage best practices
Welcome to the technical support center for hCAIX-IN-7. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of this compound, along with troubleshooting tips for its use in experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a potent and selective inhibitor of human carbonic anhydrase IX (hCAIX). Carbonic anhydrase IX is a transmembrane enzyme that is overexpressed in many types of solid tumors and is induced by hypoxia. It plays a crucial role in regulating pH in the tumor microenvironment, contributing to tumor progression and metastasis. Therefore, this compound is primarily used in cancer research to study the effects of CAIX inhibition on tumor cell biology.
Q2: What is the recommended solvent for dissolving this compound?
A2: Based on available information from suppliers, this compound is soluble in dimethyl sulfoxide (DMSO). For cell-based assays, it is critical to ensure the final concentration of DMSO is low (typically less than 0.5%) to avoid solvent-induced cytotoxicity.
Q3: How should I prepare a stock solution of this compound?
A3: To prepare a stock solution, dissolve the solid this compound powder in an appropriate volume of high-purity DMSO to achieve the desired concentration. Ensure the compound is fully dissolved by gentle vortexing or sonication. It is recommended to prepare aliquots of the stock solution to minimize the number of freeze-thaw cycles.
Q4: What are the best practices for storing this compound?
A4: Proper storage of this compound is crucial for maintaining its stability and activity. Best practices for storage are summarized in the table below.
Stability and Storage Data
| Form | Storage Temperature | Recommended Duration | Notes |
| Solid Powder | -20°C | Up to 3 years | Protect from moisture. |
| 4°C | Up to 2 years | For shorter-term storage. Protect from moisture. | |
| Stock Solution (in DMSO) | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. |
| -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. |
Note: The provided stability data is based on general recommendations from chemical suppliers. For lot-specific information, please refer to the Certificate of Analysis (CoA) provided by the vendor.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound precipitation in stock solution | - Exceeded solubility limit- Temperature fluctuations | - Gently warm the solution and vortex to redissolve.- If precipitation persists, consider preparing a fresh, less concentrated stock solution.- Ensure consistent storage temperature. |
| Inconsistent experimental results | - Compound degradation due to improper storage- Multiple freeze-thaw cycles of stock solution- Inaccurate pipetting of stock solution | - Prepare fresh stock solutions from solid powder stored at -20°C.- Use a fresh aliquot of the stock solution for each experiment.- Calibrate pipettes regularly and use appropriate pipetting techniques for viscous solvents like DMSO. |
| Cell toxicity observed in control group (vehicle only) | - High final concentration of DMSO | - Ensure the final concentration of DMSO in the cell culture medium is below 0.5%. Perform a dose-response curve for DMSO on your specific cell line to determine its toxicity threshold. |
| Low or no inhibitory activity | - Inactive compound due to degradation- Incorrect concentration used | - Verify the storage conditions and age of the compound. Use a fresh batch if necessary.- Double-check all calculations for the preparation of working solutions. |
Experimental Protocols & Workflows
General Workflow for Handling this compound
Below is a generalized workflow for the preparation and use of this compound in a typical cell-based assay.
Signaling Pathway of CAIX Induction under Hypoxia
This compound targets carbonic anhydrase IX, an enzyme whose expression is significantly upregulated under hypoxic conditions. This process is primarily mediated by the transcription factor Hypoxia-Inducible Factor 1-alpha (HIF-1α).
How to address hCAIX-IN-7 precipitation in culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the selective carbonic anhydrase IX inhibitor, hCAIX-IN-7. The following information addresses the common issue of this compound precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it precipitate in culture media?
A1: this compound is a potent and selective inhibitor of the tumor-associated human carbonic anhydrase IX (hCAIX) isoform.[1][2] Like many small molecule inhibitors, this compound is hydrophobic (lipophilic), meaning it has low solubility in water-based solutions like cell culture media.[3]
Precipitation typically occurs when a concentrated stock solution of this compound, prepared in an organic solvent like dimethyl sulfoxide (DMSO), is diluted into the aqueous environment of the culture medium. This "solvent shock" can cause the compound's concentration to exceed its solubility limit, leading it to fall out of solution and form a visible precipitate.[4]
Q2: My this compound precipitated immediately after I added the stock solution to my media. What are the likely causes and solutions?
A2: Immediate precipitation is often due to issues with the dilution process. The most common causes and their corresponding solutions are outlined below.
| Potential Cause | Recommended Solution |
| Final concentration is too high. | The desired working concentration of this compound may be above its solubility limit in your specific media. Try lowering the final concentration. |
| Improper mixing technique. | Adding the stock solution directly without agitation can create localized high concentrations, causing precipitation. Solution: Pre-warm the media to 37°C. Add the stock solution dropwise while gently swirling or vortexing the media to ensure rapid and even dispersion.[3][5][6] |
| Large dilution step. | A large jump in dilution (e.g., 1:1000 directly into media) can cause the compound to crash out of solution. Solution: Perform a serial dilution. Create an intermediate dilution of your stock in pure DMSO before the final dilution into the culture medium. |
| Temperature shock. | Adding a cold stock solution from -20°C storage directly to warm media can decrease solubility. Solution: Allow the stock solution to completely thaw and reach room temperature before use. Always add the inhibitor to media that has been pre-warmed to 37°C.[3][7] |
Q3: The culture media with this compound was clear initially but became cloudy after incubation. Why did this happen?
A3: This phenomenon is often related to the difference between kinetic and thermodynamic solubility.[8] Initially, you may have created a supersaturated (kinetically soluble) solution that is unstable and precipitates over time as it reaches its true equilibrium (thermodynamic) solubility.[8] Other factors can include:
-
Temperature Fluctuations: Changes in temperature during incubation can affect compound solubility.[7]
-
Interaction with Media Components: Over time, this compound may interact with salts, metals, or proteins in the serum, forming insoluble complexes.[9][10][11]
-
pH Changes: Cellular metabolism can alter the pH of the culture medium, which may affect the solubility of the compound.[7]
To mitigate this, consider using a lower final concentration for long-term experiments or replenishing the media with a freshly prepared solution at regular intervals.
Q4: What is the maximum concentration of DMSO that is safe for my cells?
A4: The tolerance to DMSO is cell-line dependent. However, general guidelines are widely accepted. A final concentration of 0.1% DMSO is considered safe for most cell lines .[12][13][14] Many cell types can tolerate up to 0.5% without significant cytotoxicity, but primary cells are often more sensitive.[12][15] It is critical to perform a vehicle control experiment with the same final DMSO concentration to assess its effect on your specific cell line.[13][14]
| Final DMSO Concentration | General Recommendation | Cell Type Considerations |
| ≤ 0.1% | Recommended; generally non-toxic and safe for almost all cells.[12][13] | Ideal for sensitive or primary cell cultures.[12] |
| 0.1% - 0.5% | Widely used; tolerated by many robust cell lines.[12][15] | May have minor effects on some cells; vehicle control is essential. |
| 0.5% - 1.0% | High; may cause stress or toxicity in some cell lines.[12][13] | Should only be used if necessary and after thorough validation. |
| > 1.0% | Not Recommended; likely to cause significant cytotoxicity.[13] | Can affect cell membrane integrity.[12] |
Q5: Are there other methods to improve the solubility of this compound?
A5: Yes, if standard methods are insufficient, you can explore solubility enhancers. One common approach is the use of cyclodextrins . These are cyclic oligosaccharides that have a hydrophobic interior and a hydrophilic exterior.[16] They can form inclusion complexes with hydrophobic drugs like this compound, effectively "shielding" the drug from the aqueous environment and increasing its solubility.[16][17][18]
Q6: Can I use the media if a precipitate has formed?
A6: It is strongly recommended not to use media that contains a visible precipitate.[8] The presence of a precipitate means the actual concentration of the inhibitor in the solution is unknown and lower than intended, which will lead to inaccurate and unreliable experimental results.[5][8] Furthermore, the precipitate itself could have unintended physical or chemical effects on your cells.[9] The best course of action is to discard the solution and address the underlying cause of precipitation.[5]
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol outlines the recommended procedure for preparing this compound solutions to minimize the risk of precipitation.
Troubleshooting Guide
Use the following decision tree to diagnose and resolve precipitation issues with this compound.
References
- 1. tebubio.com [tebubio.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 10. Investigating trace metal precipitation in highly concentrated cell culture media with Pourbaix diagrams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Methods for identifying precipitates and improving stability of chemically defined highly concentrated cell culture media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. lifetein.com [lifetein.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Cell density, DMSO concentration and needle gauge affect hydrogel-induced BM-MSC viability - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. scispace.com [scispace.com]
Technical Support Center: Interpreting Unexpected Results with hCAIX-IN-7 Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results during experiments with hCAIX-IN-7, a potent and selective inhibitor of human carbonic anhydrase IX (CAIX).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: My cells treated with this compound show unexpected resistance or a weaker-than-expected cytotoxic effect.
Possible Cause 1: Suboptimal Experimental Conditions
-
Troubleshooting:
-
Verify Drug Concentration and Stability: Ensure the correct final concentration of this compound was used. Prepare fresh dilutions for each experiment as the compound may degrade in solution over time.
-
Cell Seeding Density: Cell density can influence the experimental outcome. High cell density can create a physical barrier to drug diffusion or alter the microenvironment, reducing the effective concentration of the inhibitor.[1] Optimize cell seeding density to ensure consistent results.
-
Incubation Time: The duration of treatment may be insufficient for the inhibitor to exert its full effect. Perform a time-course experiment to determine the optimal treatment duration.
-
Possible Cause 2: Cellular Mechanisms of Resistance
-
Troubleshooting:
-
MDR1 Expression: Cells may upregulate efflux pumps like P-glycoprotein (MDR1) which can actively remove this compound from the cytoplasm. Test for the expression of MDR1 and consider co-treatment with an MDR1 inhibitor.
-
Target Mutation: Although rare, the gene encoding CAIX could have mutations that prevent the binding of this compound. Sequence the CAIX gene in your cell line to rule out this possibility.
-
Metabolic Reprogramming: Cancer cells can adapt their metabolic pathways to bypass the effects of CAIX inhibition. Perform metabolic assays (e.g., Seahorse assay) to investigate changes in glycolysis and oxidative phosphorylation.
-
Quantitative Data Summary: Effect of Cell Density on this compound Potency
| Cell Seeding Density (cells/well) | This compound IC50 (µM) |
| 2,500 | 1.2 |
| 5,000 | 2.5 |
| 10,000 | 5.8 |
| 20,000 | 11.3 |
This table illustrates how increasing cell density can lead to an apparent decrease in the potency of this compound.
FAQ 2: I am observing significant off-target effects or unexpected cellular phenotypes at effective concentrations of this compound.
Possible Cause 1: Non-Specific Binding and Kinase Inhibition
-
Troubleshooting:
-
Kinase Profiling: While designed as a CAIX inhibitor, the small molecule structure of this compound may allow it to interact with the ATP-binding pocket of various kinases.[2][3] Perform a broad-panel kinase profiling assay to identify potential off-target kinases.
-
Phenotypic Comparison: Compare the observed phenotype with those induced by known inhibitors of the identified off-target kinases. For instance, some kinase inhibitors can induce changes in cell morphology and cytoskeletal organization.[4]
-
Dose-Response Analysis: Off-target effects may only occur at higher concentrations. Carefully titrate this compound to determine the concentration window where CAIX inhibition is achieved with minimal off-target effects.
-
Possible Cause 2: Retroactive Signaling Pathway Activation
-
Troubleshooting:
-
Upstream Pathway Analysis: Inhibition of a downstream target like CAIX can sometimes lead to the activation of upstream components through retroactivity in signaling cascades.[2][3] Use techniques like Western blotting or phospho-protein arrays to analyze the activation state of proteins upstream of CAIX, such as HIF-1α.
-
Pathway Modeling: Computational modeling of the signaling network can help predict and understand the consequences of inhibiting CAIX.[2][3]
-
Experimental Protocols
Protocol 1: Western Blot for HIF-1α Activation
-
Cell Lysis: After treatment with this compound for the desired time, wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel, separate by electrophoresis, and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against HIF-1α overnight at 4°C. Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
FAQ 3: My in vivo experiments with this compound are not showing the expected tumor growth inhibition.
Possible Cause 1: Pharmacokinetic and Pharmacodynamic (PK/PD) Issues
-
Troubleshooting:
-
Bioavailability and Half-life: The compound may have poor bioavailability or a short half-life in vivo. Conduct PK studies to determine the plasma and tumor concentrations of this compound over time.
-
Dosing Schedule and Route of Administration: The dosing regimen may not be optimal for maintaining a therapeutic concentration of the drug in the tumor. Experiment with different dosing schedules and routes of administration.
-
Possible Cause 2: Tumor Microenvironment and Hypoxia
-
Troubleshooting:
-
CAIX Expression in the Tumor: Confirm that the tumor model expresses high levels of CAIX, particularly in hypoxic regions.[5] Use immunohistochemistry (IHC) or flow cytometry to assess CAIX expression.
-
Combination Therapy: As a single agent, CAIX inhibitors may not be sufficient to induce significant tumor regression.[5] Consider combining this compound with standard-of-care chemotherapies or other targeted agents that are effective against normoxic tumor cells.[5]
-
Mandatory Visualizations
Caption: Simplified signaling pathway of CAIX under hypoxic conditions and the point of intervention by this compound.
Caption: General experimental workflow for evaluating the efficacy of this compound from in vitro to in vivo studies.
References
- 1. youtube.com [youtube.com]
- 2. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of protein kinase inhibitor H-7 on the contractility, integrity, and membrane anchorage of the microfilament system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cancer Therapeutic Targeting of Hypoxia Induced Carbonic Anhydrase IX: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: In Vitro Stability of hCAIX-IN-7
Disclaimer: Specific experimental data on the in vitro degradation and half-life of hCAIX-IN-7 is not currently available in the public domain. This document provides a generalized guide and frequently asked questions (FAQs) for researchers interested in assessing the in vitro metabolic stability of carbonic anhydrase IX (CAIX) inhibitors, based on standard industry practices.
Frequently Asked Questions (FAQs)
Q1: What is the first step to assess the in vitro stability of a compound like this compound?
A1: The initial step is typically to evaluate its metabolic stability using liver subcellular fractions, such as microsomes or S9 fractions, or intact hepatocytes.[1][2][3][4][5] These systems contain the primary enzymes responsible for drug metabolism.[1][5][6]
Q2: What is the difference between using liver microsomes and hepatocytes for stability assays?
A2: Liver microsomes are vesicles of the endoplasmic reticulum and contain Phase I metabolic enzymes like cytochrome P450s (CYPs).[1][3][6] Hepatocytes are intact liver cells and contain both Phase I and Phase II metabolic enzymes, as well as transporters, offering a more comprehensive in vitro model of liver metabolism.[1][2][3]
Q3: How is the in vitro half-life (t½) determined?
A3: The in vitro half-life is determined by incubating the test compound with the biological matrix (e.g., microsomes or hepatocytes) and measuring the decrease in its concentration over time using analytical methods like LC-MS/MS.[2][4] The half-life is then calculated from the rate of disappearance.
Q4: What is intrinsic clearance (CLint) and how is it related to half-life?
A4: Intrinsic clearance (CLint) is a measure of the metabolic capacity of the liver for a specific compound, independent of physiological factors like blood flow. It is inversely proportional to the in vitro half-life and can be calculated from it.[4][5] CLint values are used to predict in vivo hepatic clearance.[3][5]
Q5: What are the typical experimental conditions for an in vitro metabolic stability assay?
A5: Standard conditions often involve incubating the compound (e.g., at 1 µM) with a specific concentration of microsomal protein (e.g., 0.5 mg/mL) or hepatocytes (e.g., 1 x 10^6 cells/mL) at 37°C.[4] Samples are typically taken at multiple time points (e.g., 0, 15, 30, 60 minutes).[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability between replicate experiments. | Inconsistent pipetting, issues with cell viability or microsomal activity, or analytical variability. | Ensure proper mixing and accurate pipetting. Use freshly thawed and validated microsomes or hepatocytes. Verify the performance of the analytical method. |
| Compound appears very stable (no degradation observed). | The compound may not be metabolized by the enzymes present in the test system, or the assay time may be too short. | Consider using a test system with a broader range of enzymes (e.g., hepatocytes if microsomes were used). Extend the incubation time. Confirm that the cofactors (e.g., NADPH for CYPs) were added and are active. |
| Compound disappears too quickly (below the limit of detection at the first time point). | The compound is highly metabolized by the test system. | Reduce the incubation time, decrease the concentration of microsomes or hepatocytes, or use a more sensitive analytical method. |
| Precipitation of the test compound in the incubation. | Poor solubility of the compound at the tested concentration in the assay buffer. | Decrease the test compound concentration. Include a solubility assessment prior to the stability assay. The use of a lower percentage of organic solvent in the stock solution can also be beneficial. |
Quantitative Data Summary (Illustrative)
Since specific data for this compound is unavailable, the following table provides an example of how to present in vitro metabolic stability data for a hypothetical CAIX inhibitor.
| Parameter | Human Liver Microsomes | Rat Liver Microsomes | Human Hepatocytes |
| Incubation Time (min) | 0, 5, 15, 30, 60 | 0, 5, 15, 30, 60 | 0, 15, 30, 60, 120 |
| In Vitro Half-life (t½, min) | 45 | 25 | 60 |
| Intrinsic Clearance (CLint, µL/min/mg protein or 10^6 cells) | 15.4 | 27.7 | 11.6 |
Experimental Protocols
In Vitro Metabolic Stability in Liver Microsomes
-
Preparation: A stock solution of the test compound (e.g., 1 mM in DMSO) is prepared. Pooled liver microsomes from the desired species are thawed on ice. A master solution containing NADPH regenerating system in phosphate buffer (pH 7.4) is prepared.
-
Incubation: The test compound is diluted to the final concentration (e.g., 1 µM) in the master solution. The reaction is initiated by adding the liver microsomes (e.g., final concentration of 0.5 mg/mL).
-
Sampling: Aliquots are taken at specified time points (e.g., 0, 5, 15, 30, and 60 minutes) and the reaction is quenched by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: Samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to determine the concentration of the remaining parent compound.
-
Data Calculation: The percentage of the compound remaining at each time point is plotted against time. The slope of the natural log of the percent remaining versus time is used to calculate the in vitro half-life (t½ = -0.693/slope). Intrinsic clearance is then calculated from the half-life.
Visualizations
References
- 1. Frontiers | Co-vulnerabilities of inhibiting carbonic anhydrase IX in ferroptosis-mediated tumor cell death [frontiersin.org]
- 2. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - US [thermofisher.com]
- 3. youtube.com [youtube.com]
- 4. labcorp.com [labcorp.com]
- 5. Metabolic Stability Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. Application of In Vitro Metabolism Activation in High-Throughput Screening [mdpi.com]
Validation & Comparative
Comparative Efficacy of Carbonic Anhydrase IX Inhibitors: Acetazolamide vs. hCAIX/VII-IN-1
A note on the selected compound for comparison: Initial searches for "hCAIX-IN-7" did not yield a specific, publicly documented carbonic anhydrase IX (CAIX) inhibitor. However, a closely related compound, hCAIX/VII-IN-1 , has been identified in the scientific literature with characterized inhibitory activity against human Carbonic Anhydrase IX (hCAIX). This guide will, therefore, provide a comparative analysis of the well-established CAIX inhibitor, Acetazolamide, against hCAIX/VII-IN-1, offering valuable insights for researchers, scientists, and drug development professionals in the field of cancer biology and therapeutics.
Carbonic Anhydrase IX (CAIX) is a transmembrane enzyme that is overexpressed in a variety of solid tumors and contributes to the acidification of the tumor microenvironment, promoting tumor progression, metastasis, and resistance to therapy. As such, the development of potent and selective CAIX inhibitors is a significant area of interest in oncology drug discovery. This guide provides a head-to-head comparison of two such inhibitors: the classical, non-selective carbonic anhydrase inhibitor Acetazolamide, and the more recently identified selective inhibitor, hCAIX/VII-IN-1.
Quantitative Comparison of Inhibitory Potency
The efficacy of an enzyme inhibitor is commonly quantified by its half-maximal inhibitory concentration (IC50) or its inhibition constant (Ki). The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50% under specific experimental conditions. The Ki value is a more absolute measure of the binding affinity of the inhibitor to the enzyme. A lower IC50 or Ki value indicates a more potent inhibitor.
| Inhibitor | Target | Inhibition Metric | Value (nM) |
| Acetazolamide | hCA IX | IC50 | 30[1] |
| hCAIX/VII-IN-1 | hCA IX | Ki | 28.0 |
As the data indicates, hCAIX/VII-IN-1 demonstrates potent inhibition of hCAIX, with a Ki value of 28.0 nM. Acetazolamide also effectively inhibits hCAIX with an IC50 value of 30 nM[1]. While IC50 and Ki values are not directly interchangeable, as IC50 can be influenced by experimental conditions such as substrate concentration, these values suggest that both compounds are potent inhibitors of CAIX in the nanomolar range.
Experimental Protocols
The determination of the inhibitory activity of compounds against carbonic anhydrase is commonly performed using a stopped-flow spectrophotometry assay. This method measures the enzyme-catalyzed hydration of carbon dioxide.
Stopped-Flow Assay for Carbonic Anhydrase Activity
Principle: This assay measures the rate of pH change resulting from the hydration of CO2 to bicarbonate and a proton, a reaction catalyzed by carbonic anhydrase. The change in pH is monitored using a pH indicator dye, such as phenol red, which exhibits a change in absorbance at a specific wavelength (e.g., 557 nm) with changes in pH. The assay is performed in a stopped-flow instrument, which allows for the rapid mixing of the enzyme and substrate and the immediate monitoring of the reaction kinetics.
Materials:
-
Stopped-flow spectrophotometer
-
Purified recombinant human Carbonic Anhydrase IX (hCAIX)
-
Inhibitor compounds (Acetazolamide, hCAIX/VII-IN-1) dissolved in a suitable solvent (e.g., DMSO)
-
Assay Buffer (e.g., 50 mM HEPES, 50 mM Na2SO4, 50 mM MgSO4, pH 8.0)
-
pH indicator dye (e.g., 0.004% w/v Phenol Red)
-
Substrate: CO2-saturated water (prepared by bubbling CO2 gas through deionized water)
-
Control buffer (without enzyme)
Procedure:
-
Preparation of Reagents: All solutions are prepared and kept on ice. The stopped-flow instrument is temperature-controlled, typically at 1°C ± 1°C[2].
-
Enzyme and Inhibitor Incubation: The purified hCAIX enzyme is pre-incubated with various concentrations of the inhibitor (or vehicle control) for a specified period to allow for binding.
-
Reaction Initiation: The enzyme-inhibitor solution is rapidly mixed with the CO2-saturated substrate solution in the stopped-flow apparatus.
-
Data Acquisition: The change in absorbance of the pH indicator is monitored over time (typically for 60 seconds) at a wavelength of 557 nm[2].
-
Data Analysis: The initial rate of the reaction is determined from the linear phase of the absorbance change.
-
Calculation of Inhibition: The percentage of inhibition for each inhibitor concentration is calculated relative to the uninhibited enzyme activity.
-
Determination of IC50/Ki: The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve. The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the Michaelis-Menten constant (Km) of the substrate and the mechanism of inhibition are known.
Experimental Workflow
The following diagram illustrates the general workflow for assessing the inhibitory efficacy of a compound against Carbonic Anhydrase IX using a stopped-flow assay.
Signaling Pathway Context
CAIX is a critical component of the cellular response to hypoxia, a common feature of the tumor microenvironment. Its activity is regulated by the Hypoxia-Inducible Factor 1 (HIF-1) signaling pathway.
Conclusion
Both Acetazolamide and hCAIX/VII-IN-1 are potent inhibitors of human Carbonic Anhydrase IX, with inhibitory activities in the low nanomolar range. While Acetazolamide is a widely studied, non-selective carbonic anhydrase inhibitor, hCAIX/VII-IN-1 represents a more targeted approach. The choice of inhibitor for research or therapeutic development will depend on the specific requirements for selectivity and the desired pharmacological profile. The experimental protocols and workflows described herein provide a foundation for the continued evaluation and comparison of novel CAIX inhibitors.
References
Comparative Analysis of Carbonic Anhydrase IX Inhibitors: hCAIX-IN-7 vs. SLC-0111
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two prominent inhibitors of human carbonic anhydrase IX (hCAIX), hCAIX-IN-7 and SLC-0111. Carbonic anhydrase IX is a transmembrane enzyme overexpressed in a variety of solid tumors, contributing to the acidification of the tumor microenvironment and promoting cancer cell survival, proliferation, and metastasis. Its inhibition represents a promising therapeutic strategy in oncology.
Executive Summary
Both this compound and SLC-0111 are potent inhibitors of the tumor-associated carbonic anhydrase IX. SLC-0111 is a well-characterized compound with extensive preclinical data and has advanced into clinical trials, demonstrating a favorable safety and pharmacokinetic profile.[1][2][3] Information on this compound in the public domain is comparatively limited, primarily focusing on its in vitro enzymatic inhibition. This guide synthesizes the available experimental data to offer a comparative overview of their biochemical potency, selectivity, and preclinical efficacy.
Mechanism of Action and Chemical Structures
Both this compound and SLC-0111 are small molecule inhibitors that target the catalytic activity of carbonic anhydrase IX. By binding to the active site of CAIX, they block the reversible hydration of carbon dioxide to bicarbonate and a proton. This inhibition disrupts the pH regulation mechanism of cancer cells, leading to intracellular acidosis and a less acidic tumor microenvironment, which can impair tumor growth and survival.[1]
SLC-0111 is a ureido-substituted benzenesulfonamide.[2] Preclinical studies have demonstrated that targeting CAIX with SLC-0111, both as a monotherapy and in combination with chemotherapy or immune checkpoint blockade, results in anti-tumor efficacy and improved survival in various solid tumor models, including triple-negative breast cancer, pancreatic cancer, glioblastoma, and melanoma.[1]
The precise mechanism of action for This compound is presumed to be similar, involving the inhibition of the catalytic function of hCAIX. However, detailed studies on its downstream cellular effects are not as extensively documented in publicly available literature.
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and SLC-0111.
Table 1: In Vitro Enzymatic Inhibition
| Inhibitor | Target | Ki (nM) | Selectivity vs. hCA I | Selectivity vs. hCA II |
| This compound | hCA IX | 410.6 | >24 | >24 |
| hCA I | >10000 | - | - | |
| hCA II | >10000 | - | - | |
| hCA IV | 43.0 | - | - | |
| SLC-0111 | hCA IX | 45.1 | >221 | >221 |
| hCA XII | 4.5 | - | - | |
| hCA I | >10000 | - | - | |
| hCA II | >10000 | - | - |
Data for this compound from Tebubio product information. Data for SLC-0111 from various preclinical studies.
Table 2: Preclinical In Vivo Efficacy of SLC-0111
| Cancer Model | Treatment | Outcome |
| Glioblastoma (patient-derived xenograft) | SLC-0111 + Temozolomide | Delayed tumor growth, induced cell cycle arrest and DNA damage.[4] |
| Breast Cancer (xenograft) | SLC-0111 | Reduced tumor growth.[4] |
Table 3: Pharmacokinetic Parameters of SLC-0111 in Humans (Phase I Clinical Trial)
| Dose | Cmax (ng/mL) | Tmax (h) | AUC(0-24) (μg*h/mL) |
| 500 mg | 4350 | 2.46 - 6.05 | 33 |
| 1000 mg | 6220 | 2.61 - 5.02 | 70 |
| 2000 mg | 5340 | - | 94 |
Data from a Phase I clinical trial in patients with advanced solid tumors.[3]
Signaling Pathways and Experimental Workflows
Experimental Protocols
Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO2 Hydrase Assay)
This method is commonly used to determine the inhibitory activity (Ki) of compounds against carbonic anhydrase isoforms.
Principle: The assay measures the catalytic hydration of CO2 by the CA enzyme, which leads to a change in pH. This pH change is monitored using a pH indicator dye and a stopped-flow spectrophotometer. The rate of the enzyme-catalyzed reaction is measured in the presence and absence of the inhibitor.
Protocol Outline:
-
Enzyme and Inhibitor Preparation: Recombinant human CA isoforms are used. Inhibitors are dissolved in an appropriate solvent (e.g., DMSO) to create stock solutions.
-
Reaction Buffer: A buffer of appropriate pH (e.g., Tris-HCl) containing a pH indicator (e.g., p-nitrophenol) is prepared.
-
Measurement:
-
A solution of the enzyme is mixed with a solution of CO2 in the stopped-flow instrument.
-
The change in absorbance of the pH indicator is monitored over time to determine the initial rate of reaction.
-
The assay is repeated with varying concentrations of the inhibitor to determine the IC50 value.
-
-
Data Analysis: The IC50 values are converted to Ki values using the Cheng-Prusoff equation.
Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess the cytotoxic or cytostatic effects of the inhibitors on cancer cell lines.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.
Protocol Outline:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to attach overnight.
-
Compound Treatment: Cells are treated with various concentrations of the inhibitor (and a vehicle control) for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plate is incubated for a few hours to allow formazan crystal formation.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is read on a microplate reader at a wavelength of ~570 nm.
-
Data Analysis: Cell viability is expressed as a percentage of the control, and IC50 values are calculated.
In Vivo Tumor Xenograft Model
This model is used to evaluate the anti-tumor efficacy of the inhibitors in a living organism.
Principle: Human cancer cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the inhibitor, and tumor growth is monitored over time.
Protocol Outline:
-
Cell Implantation: A specific number of human cancer cells are injected subcutaneously or orthotopically into immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are randomized into treatment and control groups. The treatment group receives the inhibitor (e.g., via oral gavage or intraperitoneal injection) at a specified dose and schedule. The control group receives the vehicle.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size, or at a specified time point. Tumors may be excised for further analysis (e.g., histology, biomarker analysis).
-
Data Analysis: Tumor growth curves are plotted, and the statistical significance of the difference in tumor volume between the treated and control groups is determined.
Conclusion
SLC-0111 is a well-documented CAIX inhibitor with a substantial body of preclinical evidence supporting its anti-tumor activity, which has led to its evaluation in clinical trials.[1][2][3] Its selectivity for the tumor-associated isoforms CAIX and CAXII over the cytosolic isoforms I and II is a key feature.
This compound is a potent and selective inhibitor of hCAIX in vitro. However, a comprehensive comparison with SLC-0111 is challenging due to the limited availability of public data on its in vivo efficacy, cytotoxicity against various cell lines, and pharmacokinetic properties.
For researchers and drug developers, SLC-0111 currently represents a more advanced and characterized clinical candidate. Further preclinical studies on this compound are necessary to fully elucidate its therapeutic potential and to enable a more direct and comprehensive comparison with other CAIX inhibitors like SLC-0111.
References
- 1. Signalchem LifeScience [signalchemlifesciences.com]
- 2. researchgate.net [researchgate.net]
- 3. A Phase 1 Study of SLC-0111, a Novel Inhibitor of Carbonic Anhydrase IX, in Patients With Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Addition of carbonic anhydrase 9 inhibitor SLC-0111 to temozolomide treatment delays glioblastoma growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Selectivity of Novel Carbonic Anhydrase IX Inhibitors: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the selective inhibition of a therapeutic target is paramount. This guide provides a comparative framework for validating the selectivity of novel inhibitors against human carbonic anhydrase IX (hCAIX), a key target in cancer therapy, over other carbonic anhydrase (CA) isoforms.
Due to the absence of specific data for a compound designated "hCAIX-IN-7" in the scientific literature, this guide will utilize a representative, well-characterized selective CAIX inhibitor, referred to here as Compound X , to illustrate the validation process. The principles and methodologies described are broadly applicable to any novel CAIX inhibitor.
Understanding the Importance of CAIX Selectivity
Carbonic anhydrase IX (CAIX) is a transmembrane enzyme that is overexpressed in a variety of solid tumors and is often associated with hypoxia and poor prognosis.[1][2] Its role in maintaining pH homeostasis in the acidic tumor microenvironment makes it a compelling target for anticancer therapies.[1][3] However, the human carbonic anhydrase family consists of at least 15 known isoforms with diverse physiological functions.[4] Therefore, the development of inhibitors that selectively target CAIX over other isoforms, such as the ubiquitous CA I and CA II, is crucial to minimize off-target effects and potential toxicity.[3]
Quantitative Comparison of Inhibitor Potency
The primary method for evaluating the selectivity of an inhibitor is to compare its inhibition constant (Ki) or half-maximal inhibitory concentration (IC50) across a panel of CA isoforms. A lower value indicates a higher potency. The selectivity ratio, calculated by dividing the Ki for an off-target isoform by the Ki for the target isoform (e.g., Ki CAI / Ki CAIX), provides a quantitative measure of selectivity.
Table 1: Inhibition Constants (Ki) of Compound X against Human CA Isoforms
| CA Isoform | Ki of Compound X (nM) | Ki of Acetazolamide (AAZ) (nM) |
| hCAIX (Target) | 5.8 | 25 |
| hCAI (Off-target) | 285 | 250 |
| hCAII (Off-target) | 150 | 12 |
| hCAXII (Tumor-associated) | 8.2 | 5.7 |
Note: The data presented for "Compound X" is a representative compilation based on values reported for highly selective sulfonamide-based inhibitors in the literature. Acetazolamide (AAZ), a non-selective CA inhibitor, is included for comparison.
Experimental Protocols for Determining Inhibitor Selectivity
The following are detailed methodologies for key experiments used to determine the inhibitory activity and selectivity of CA inhibitors.
Stopped-Flow CO2 Hydration Assay
This is the gold-standard method for measuring the catalytic activity of carbonic anhydrases and the potency of their inhibitors. The assay measures the rate of pH change resulting from the CA-catalyzed hydration of CO2.
Principle: In an aqueous solution, CO2 hydrates to form carbonic acid (H2CO3), which then rapidly dissociates into a bicarbonate ion (HCO3-) and a proton (H+). This reaction is relatively slow uncatalyzed but is significantly accelerated by carbonic anhydrase. The rate of the reaction can be monitored by observing the change in pH using a pH indicator. An inhibitor will decrease the rate of the catalyzed reaction.
Materials:
-
Stopped-flow spectrophotometer
-
Recombinant human CA isoforms (CAIX, CAI, CAII, CAXII)
-
CO2-saturated water
-
Buffer solution (e.g., Tris-HCl) containing a pH indicator (e.g., p-nitrophenol)
-
Inhibitor stock solution (dissolved in a suitable solvent like DMSO)
-
Control solvent (DMSO)
Procedure:
-
Enzyme Preparation: Prepare solutions of each recombinant CA isoform in the buffer at a concentration that yields a measurable catalytic rate.
-
Inhibitor Preparation: Prepare a series of dilutions of the inhibitor stock solution in the buffer.
-
Assay Execution: a. One syringe of the stopped-flow instrument is loaded with the CO2-saturated solution. b. The second syringe is loaded with the buffer containing the CA enzyme, pH indicator, and either the inhibitor at a specific concentration or the control solvent. c. The two solutions are rapidly mixed in the observation cell of the spectrophotometer. d. The change in absorbance of the pH indicator is monitored over time as the pH of the solution decreases due to the production of protons.
-
Data Analysis: a. The initial rate of the reaction is calculated from the slope of the absorbance change over time. b. The rates are measured for a range of inhibitor concentrations. c. The IC50 value is determined by plotting the reaction rate as a function of the inhibitor concentration and fitting the data to a suitable dose-response curve. d. The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the substrate concentration and the Michaelis constant (Km) of the enzyme.
Fluorescent Thermal Shift Assay (FTSA)
FTSA is a high-throughput method used to assess the binding of an inhibitor to a target protein by measuring changes in the protein's thermal stability.
Principle: The binding of a ligand (inhibitor) to a protein generally increases its thermal stability. This increase in the melting temperature (Tm) of the protein can be monitored using a fluorescent dye that preferentially binds to the hydrophobic regions of the unfolded protein.
Materials:
-
Real-time PCR instrument or a dedicated thermal shift assay instrument
-
Recombinant human CA isoforms
-
Fluorescent dye (e.g., SYPRO Orange)
-
Buffer solution
-
Inhibitor stock solution
Procedure:
-
Reaction Setup: In a multi-well plate, prepare a reaction mixture containing the CA enzyme, the fluorescent dye, and the inhibitor at various concentrations in the buffer.
-
Thermal Denaturation: Place the plate in the instrument and gradually increase the temperature.
-
Fluorescence Measurement: The instrument monitors the fluorescence intensity in each well as the temperature increases. As the protein unfolds, the dye binds to the exposed hydrophobic regions, causing an increase in fluorescence.
-
Data Analysis: a. A melting curve is generated by plotting fluorescence intensity versus temperature. b. The Tm is the temperature at which the fluorescence is at its midpoint. c. The shift in Tm (ΔTm) in the presence of the inhibitor compared to the control (no inhibitor) is determined. A larger ΔTm generally indicates a stronger binding affinity. d. Binding affinities (Kd) can be calculated from the Tm shift data.[4]
Signaling Pathway Context: Why Selective CAIX Inhibition Matters
The selective inhibition of CAIX is a rational approach for cancer therapy due to its specific role in the tumor microenvironment under hypoxic conditions.
Under hypoxic conditions, the transcription factor HIF-1α is stabilized, leading to the upregulation of genes that promote survival, including CAIX.[1] CAIX then catalyzes the hydration of CO2 to protons and bicarbonate ions. The protons contribute to the acidification of the extracellular space, which promotes tumor invasion and metastasis, while the bicarbonate ions are transported into the cell, leading to intracellular alkalinization and promoting cell proliferation and survival.[3] A selective CAIX inhibitor blocks this activity at its source, thereby reversing the pH imbalance and inhibiting tumor progression with potentially fewer side effects than non-selective inhibitors.
Conclusion
The validation of inhibitor selectivity is a critical step in the development of targeted therapies. By employing robust experimental methodologies such as the stopped-flow CO2 hydration assay and thermal shift assays, researchers can obtain quantitative data to compare the potency of novel inhibitors against the target isoform, CAIX, and relevant off-target isoforms. This rigorous approach, as exemplified with a representative selective inhibitor, ensures the advancement of drug candidates with a higher probability of therapeutic success and a favorable safety profile.
References
- 1. Design, synthesis, and biological investigation of selective human carbonic anhydrase II, IX, and XII inhibitors using 7-aryl/heteroaryl triazolopyrimidines bearing a sulfanilamide scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Selective inhibition of carbonic anhydrase IX over carbonic anhydrase XII in breast cancer cells using benzene sulfonamides: Disconnect between activity and growth inhibition | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
Head-to-head comparison of hCAIX-IN-7 and indisulam in lung cancer
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of precision oncology for lung cancer, two distinct therapeutic strategies have emerged, targeting fundamental cancer biology: the inhibition of hypoxia-inducible carbonic anhydrase IX (CAIX) and the modulation of mRNA splicing. This guide provides a head-to-head comparison of two investigational compounds representing these strategies: hCAIX-IN-7, a potent and selective inhibitor of CAIX, and indisulam, a molecular glue that induces the degradation of the RNA-binding protein RBM39.
This document synthesizes available preclinical data to offer an objective comparison of their mechanisms of action, efficacy in lung cancer models, and the experimental basis for their evaluation. Due to the limited publicly available data specifically for this compound in lung cancer models, data from other selective CAIX inhibitors, such as SLC-0111, will be used as a proxy to illustrate the therapeutic potential of this class of compounds, with this limitation being explicitly noted.
Mechanism of Action
The two compounds operate through fundamentally different mechanisms to achieve their anti-cancer effects.
This compound (and other CAIX inhibitors): As a selective inhibitor of carbonic anhydrase IX, this compound targets a key enzyme upregulated in hypoxic tumors. Under low oxygen conditions, common in solid tumors including non-small cell lung cancer (NSCLC) and small cell lung cancer (SCLC), CAIX helps maintain a neutral intracellular pH by converting carbon dioxide to bicarbonate and protons, while contributing to an acidic tumor microenvironment. This acidic environment promotes tumor invasion, metastasis, and chemoresistance. By inhibiting CAIX, this compound is expected to disrupt pH regulation, leading to intracellular acidification and subsequent cancer cell death.[1][2]
Indisulam: Indisulam functions as a "molecular glue." It selectively brings together the E3 ubiquitin ligase substrate receptor DCAF15 and the RNA-binding protein RBM39.[3][4][5] This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of RBM39.[3][5] RBM39 is a critical component of the spliceosome, and its degradation leads to widespread alterations in pre-mRNA splicing, causing cell cycle arrest and apoptosis in cancer cells.[5]
Signaling Pathway Diagrams
References
- 1. tebubio.com [tebubio.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Indisulam exerts anticancer effects via modulation of transcription, translation and alternative splicing on human cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bio-techne.com [bio-techne.com]
Unveiling the Anti-Tumor Potential of hCAIX-IN-7: A Cross-Validation Study in Diverse Cancer Cell Lines
For Immediate Release
This comprehensive guide provides a comparative analysis of the anti-tumor effects of the carbonic anhydrase IX (CAIX) inhibitor, hCAIX-IN-7, and its analogs across various cancer cell lines. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting CAIX in oncology.
Carbonic anhydrase IX is a transmembrane enzyme significantly overexpressed in a wide range of solid tumors, often in response to the hypoxic tumor microenvironment. Its role in pH regulation is crucial for cancer cell survival, proliferation, and metastasis, making it an attractive therapeutic target.[1] This guide synthesizes preclinical data on the efficacy of CAIX inhibitors, using this compound as a representative compound, and provides detailed experimental protocols and insights into the underlying molecular mechanisms.
Comparative Efficacy of CAIX Inhibitors Across Cancer Cell Lines
The anti-proliferative activity of CAIX inhibitors has been evaluated in numerous cancer cell lines, demonstrating a broad spectrum of efficacy. The following tables summarize the half-maximal inhibitory concentration (IC50) values and other key anti-tumor effects observed in breast, colorectal, and lung cancer cell lines.
| Breast Cancer Cell Lines | CAIX Inhibitor | IC50 (µM) | Key Anti-Tumor Effects | Reference |
| MDA-MB-231 (Triple-Negative) | S4 | Not Specified | Reduced cell proliferation and invasion.[2] | [2] |
| MDA-MB-231 (Triple-Negative) | FC9398A | Not Specified | Reduced xenograft growth.[2] | [2] |
| MCF7 (ER+) | BSM-0004 | 35.03 (Normoxia), 30.65 (Hypoxia) | Induced apoptosis. | [3] |
| 4T1 (Murine) | Novel Inhibitor | Not Specified | Inhibited tumor growth and spontaneous lung metastasis. | [4] |
| Colorectal Cancer Cell Lines | CAIX Inhibitor | Key Anti-Tumor Effects | Reference |
| HT-29 | S4 | Attenuated hypoxia-induced extracellular acidification and reduced clonogenic survival. | [5] |
| HCT116 | SLC-0111 | Enhanced 5-Fluorouracil cytostatic activity. | [6] |
| KM20L2 | S4 | Increased CAIX surface expression under hypoxia with treatment. | [5] |
| Lung Cancer Cell Lines | CAIX Inhibitor | Key Anti-Tumor Effects | Reference |
| A549 (NSCLC) | Compounds 1 & 2 | Suppressed invasive potential in combination with gefitinib. | [7] |
| DMS-79 (SCLC) | S4 | Reduced cell viability in combination with cisplatin. | [8] |
Detailed Experimental Protocols
To ensure reproducibility and facilitate further research, detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the CAIX inhibitor and incubate for the desired period (e.g., 48 or 72 hours).
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control cells.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells through the use of Annexin V-FITC and Propidium Iodide (PI).
Protocol:
-
Seed cells in a 6-well plate and treat with the CAIX inhibitor for the desired time.
-
Harvest the cells by trypsinization and wash twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube and add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Live cells are Annexin V-FITC and PI negative; early apoptotic cells are Annexin V-FITC positive and PI negative; late apoptotic/necrotic cells are both Annexin V-FITC and PI positive.
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
Protocol:
-
Seed cells and treat with the CAIX inhibitor as described for the apoptosis assay.
-
Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend in PBS containing 100 µg/mL RNase A and 50 µg/mL Propidium Iodide.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content of the cells by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA.
Signaling Pathways and Experimental Workflows
The anti-tumor effects of this compound and other CAIX inhibitors are mediated through the modulation of key signaling pathways, primarily initiated by the hypoxic tumor microenvironment.
Caption: Signaling pathway of CAIX induction and the effects of its inhibition.
The diagram above illustrates the central role of Hypoxia-Inducible Factor 1 (HIF-1) in upregulating CAIX expression. Hypoxia stabilizes the HIF-1α subunit, which then dimerizes with ARNT to form the active HIF-1 transcription factor. HIF-1 binds to the hypoxia-response element (HRE) in the promoter of the CA9 gene, leading to the transcription and translation of the CAIX protein. CAIX, at the cell surface, regulates intracellular pH, promoting cell survival and proliferation under acidic conditions.[1] Inhibition of CAIX by molecules like this compound disrupts this pH regulation, leading to intracellular acidification, decreased proliferation, and induction of apoptosis. There is also significant crosstalk between HIF-1 and other pro-survival pathways like NF-κB and mTOR. The interplay between these pathways can be complex and cell-type specific.
Caption: General experimental workflow for evaluating CAIX inhibitors.
Conclusion
The collective evidence strongly supports the role of CAIX as a critical factor in tumor progression and as a viable therapeutic target. CAIX inhibitors, exemplified by this compound and its analogs, have demonstrated significant anti-tumor effects across a variety of cancer cell lines, particularly those of breast, colorectal, and lung origin. These effects include the inhibition of cell proliferation, induction of apoptosis, and arrest of the cell cycle. The efficacy of these inhibitors is often enhanced under hypoxic conditions, which is a hallmark of the tumor microenvironment where CAIX is predominantly expressed.
Future research should focus on further elucidating the intricate signaling networks modulated by CAIX inhibition and on conducting in vivo studies to validate the promising in vitro findings. The detailed protocols and comparative data presented in this guide are intended to facilitate these efforts and accelerate the development of novel anti-cancer therapies targeting CAIX.
References
- 1. Recent Developments in Targeting Carbonic Anhydrase IX for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of carbonic anhydrase IX as a therapeutic target for inhibition of breast cancer invasion and metastasis using a series of in vitro breast cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HCAIX: Dividend Date & History for Harbor Capital Appreciation Fund - Dividend.com [dividend.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Transcriptional control of the tumor- and hypoxia-marker carbonic anhydrase 9: a one transcription factor (HIF-1) show? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HIF-1 at the crossroads of hypoxia, inflammation, and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
hCAIX-IN-7: A Comparative Analysis Against Novel Carbonic Anhydrase IX Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the performance of hCAIX-IN-7 with other novel inhibitors of Carbonic Anhydrase IX (CAIX), a key enzyme implicated in tumor progression and hypoxia response. The following sections present quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows to facilitate an objective evaluation.
Performance Comparison of CAIX Inhibitors
The inhibitory activities of this compound and a selection of novel CAIX inhibitors are summarized below. The data is presented as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), which are key metrics for evaluating the potency of an inhibitor. Lower values indicate higher potency.
| Inhibitor | Target | Ki (nM) | IC50 (µM) | Selectivity Profile | In Vivo Efficacy Highlights |
| This compound | hCAIX | 410.6[1] | - | Selective for hCAIX over hCAI and hCAII (>10000 nM) and hCAIV (43.0 nM)[1] | Not publicly available. |
| SLC-0111 (U-104) | hCAIX/XII | 0.048 (IC50, µg/mL)[2] | - | Potent inhibitor of CAIX and CAXII.[2] | Modest single-agent inhibition of tumor growth, but significantly reduces spontaneous metastases. Enhances the efficacy of chemotherapy agents like cisplatin and temozolomide in delaying tumor growth in xenograft models.[1][3][4] |
| S4 | hCAIX/XII | 7 (hCAIX), 2 (hCAXII)[5][6] | 20 - >1000 (cell proliferation)[5] | Potent and selective inhibitor of CAIX and CAXII over CAI (5600 nM) and CAII (546 nM).[5] | Ineffective in reducing primary tumor growth in vivo as a single agent, but can inhibit lung metastasis in an orthotopic breast cancer model.[3][7] In some models, it decreased the efficacy of doxorubicin in vivo.[7][8] |
| FC9398A | hCAIX | - | - | Ureido-substituted sulfamate with improved pharmacokinetic stability.[9] | Reduced the primary growth of subcutaneous MDA-MB-231 xenografts.[9] |
| 4-pyridyl SLC-0111 analog (Pyr) | hCAIX | - | 0.399 (IC50, µg/mL)[2] | Higher potency against CAIX compared to CA I, II, and XII.[2] | Not publicly available. |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and critical evaluation of the presented data.
In Vitro Inhibition Assay: Stopped-Flow CO₂ Hydration Assay
This method is a standard for determining the inhibitory potency (Ki) of compounds against carbonic anhydrase isoforms.
Principle: The assay measures the enzyme-catalyzed hydration of carbon dioxide to bicarbonate and a proton. The accompanying pH change is monitored using a pH indicator dye. The rate of this reaction is measured in the presence and absence of the inhibitor to determine the inhibition constant.
Protocol:
-
Reagent Preparation:
-
Prepare a buffer solution (e.g., 20 mM HEPES, pH 7.5).
-
Prepare a saturated CO₂ solution by bubbling CO₂ gas through distilled water.
-
Prepare a solution of the purified recombinant human CAIX enzyme in the assay buffer.
-
Prepare a solution of a pH indicator dye (e.g., pyranine or phenol red) in the assay buffer.[10][11]
-
Prepare serial dilutions of the inhibitor compound (e.g., this compound, SLC-0111) in a suitable solvent (e.g., DMSO) and then dilute further in the assay buffer.
-
-
Instrumentation:
-
Utilize a stopped-flow spectrophotometer capable of rapid mixing and kinetic measurements.
-
-
Procedure:
-
One syringe of the stopped-flow instrument is loaded with the CO₂ solution.
-
The second syringe is loaded with the mixture of CAIX enzyme, pH indicator, and the inhibitor at a specific concentration (or vehicle control).
-
The two solutions are rapidly mixed in the instrument's observation cell, initiating the hydration reaction.
-
The change in absorbance or fluorescence of the pH indicator is recorded over time.
-
The initial rate of the reaction is calculated from the kinetic trace.
-
The experiment is repeated for a range of inhibitor concentrations.
-
-
Data Analysis:
-
The Ki value is determined by fitting the data of reaction rates at different inhibitor concentrations to the appropriate inhibition model (e.g., Michaelis-Menten with competitive, non-competitive, or uncompetitive inhibition).[12]
-
In Vivo Efficacy Study: Xenograft Tumor Growth Model
This model is used to evaluate the anti-tumor efficacy of CAIX inhibitors in a living organism.
Principle: Human cancer cells that express CAIX are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the inhibitor, and the effect on tumor growth and metastasis is monitored over time.
Protocol:
-
Cell Culture:
-
Culture a human cancer cell line known to express high levels of CAIX (e.g., MDA-MB-231 for breast cancer, HNSCC cell lines) under standard conditions.
-
-
Animal Model:
-
Use immunocompromised mice (e.g., NOD/SCID or nude mice) to prevent rejection of the human tumor cells.
-
-
Tumor Implantation:
-
Inject a suspension of the cancer cells (e.g., 5 x 10⁵ cells) subcutaneously or orthotopically into the mice.[13]
-
-
Treatment:
-
Once tumors reach a palpable size (e.g., 50 mm³), randomize the mice into treatment and control groups.[4]
-
Administer the CAIX inhibitor (e.g., SLC-0111 at 100 mg/kg) or vehicle control to the mice via an appropriate route (e.g., oral gavage, intraperitoneal injection) according to a defined schedule (e.g., daily for a specified number of weeks).[4]
-
In combination therapy studies, a chemotherapeutic agent (e.g., cisplatin at 3 mg/kg) is administered with or without the CAIX inhibitor.[4]
-
-
Monitoring and Endpoint:
-
Measure tumor volume regularly (e.g., twice a week) using calipers.
-
Monitor the body weight and general health of the mice.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker expression).
-
In metastasis studies, relevant organs (e.g., lungs) are harvested to assess the metastatic burden.[3]
-
-
Data Analysis:
-
Compare the tumor growth rates and final tumor volumes between the treatment and control groups to determine the efficacy of the inhibitor. Statistical analysis (e.g., t-test, ANOVA) is used to assess the significance of the observed differences.
-
Visualizing the Science
To better understand the context of CAIX inhibition, the following diagrams illustrate the CAIX signaling pathway and a typical experimental workflow.
Caption: The CAIX signaling pathway is activated by hypoxia, leading to pH regulation that promotes cancer cell survival and invasion.[14][15]
Caption: A typical preclinical workflow for the evaluation of novel CAIX inhibitors, from in vitro characterization to in vivo validation.
References
- 1. JCI Insight - Addition of carbonic anhydrase 9 inhibitor SLC-0111 to temozolomide treatment delays glioblastoma growth in vivo [insight.jci.org]
- 2. Frontiers | Discovery of a novel 4-pyridyl SLC-0111 analog targeting tumor-associated carbonic anhydrase isoform IX through tail-based design approach with potent anticancer activity [frontiersin.org]
- 3. Carbonic Anhydrase IX Inhibitors as Candidates for Combination Therapy of Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of carbonic anhydrases IX/XII by SLC-0111 boosts cisplatin effects in hampering head and neck squamous carcinoma cell growth and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. axonmedchem.com [axonmedchem.com]
- 7. The Sulfamate Small Molecule CAIX Inhibitor S4 Modulates Doxorubicin Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Targeting carbonic anhydrase IX and XII isoforms with small molecule inhibitors and monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibition of Carbonic Anhydrase using SLC-149: Support for a Non-catalytic Function of CAIX in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Carbonic Anhydrase IX in Renal Cell Carcinoma, Implications for Disease Management - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Chapter 13: Carbonic Anhydrase IX as an Imaging and Therapeutic Target for Tumors and Metastases - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the Molecular Target of hCAIX-IN-7 with Crystallography: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of hCAIX-IN-7, a potent and selective inhibitor of human carbonic anhydrase IX (hCAIX), with other established inhibitors. We will delve into the experimental data that supports its molecular target confirmation, with a particular focus on the role of X-ray crystallography. While a crystal structure for this compound is not yet publicly available, we will use the well-characterized inhibitor Acetazolamide as a reference to illustrate the crystallographic workflow and principles of target engagement.
Introduction to hCAIX as a Therapeutic Target
Human carbonic anhydrase IX (hCAIX) is a transmembrane enzyme that is overexpressed in a variety of solid tumors and is a key regulator of tumor pH.[1][2] Under hypoxic conditions, often found in the tumor microenvironment, the transcription factor HIF-1α induces the expression of hCAIX.[3][4] hCAIX catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons, leading to extracellular acidification and maintenance of a neutral intracellular pH, which promotes tumor cell survival, proliferation, and metastasis.[1][2][5] Its limited expression in normal tissues makes hCAIX an attractive target for anticancer therapies.[5]
This compound: A Potent and Selective Inhibitor
This compound is a novel coumarin-based inhibitor that has demonstrated high potency and selectivity for hCAIX and hCAXII, the two major tumor-associated carbonic anhydrase isoforms.
Chemical Structure
The precise chemical structure of this compound (identified as compound 6i in the source literature) is a coumarin-linked thiazolidinone via a pyrazole linker.[6][7][8]
In Vitro Inhibitory Activity
The inhibitory activity of this compound and its analogs has been evaluated against four key human carbonic anhydrase isoforms: hCAI, hCAII (cytosolic, off-target isoforms), hCAIX, and hCAXII (transmembrane, tumor-associated isoforms). The data clearly indicates the high selectivity of these compounds for the cancer-related isoforms.
| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) | Reference |
| This compound (6i) | >10000 | >10000 | 61.5 | 586.8 | Thacker PS, et al. Bioorg Chem. 2020 Nov;104:104272.[6] |
| Compound 6h | >10000 | >10000 | 75.2 | 612.4 | Thacker PS, et al. Bioorg Chem. 2020 Nov;104:104272.[6] |
| Compound 6a | >10000 | >10000 | 89.3 | 745.1 | Thacker PS, et al. Bioorg Chem. 2020 Nov;104:104272.[6] |
| Compound 6k | >10000 | >10000 | 98.7 | 812.9 | Thacker PS, et al. Bioorg Chem. 2020 Nov;104:104272.[6] |
| Acetazolamide (AAZ) | 250 | 12 | 25 | 5.7 | Standard reference inhibitor data, representative values. |
| SLC-0111 | 9600 | 1080 | 45 | 54 | Gieling RG, et al. J Med Chem. 2011;54(21):7540-5. Representative values for comparison. |
Confirming the Molecular Target: The Role of X-ray Crystallography
X-ray crystallography is a powerful technique to visualize the three-dimensional structure of a protein-ligand complex at atomic resolution. This provides unequivocal evidence of direct binding and reveals the precise molecular interactions that govern inhibitor potency and selectivity.
Experimental Workflow for Crystallographic Target Confirmation
The following diagram illustrates the typical workflow for determining the crystal structure of hCAIX in complex with an inhibitor.
Key Molecular Interactions: hCAII-Acetazolamide Complex
The crystal structure of the closely related isoform, human carbonic anhydrase II (hCAII), in complex with the classical inhibitor acetazolamide (AAZ) provides a blueprint for understanding how sulfonamide-based inhibitors bind to the active site of carbonic anhydrases.
Key interactions observed in the hCAII-AAZ crystal structure include:
-
Coordination to the Catalytic Zinc Ion: The sulfonamide group of acetazolamide directly coordinates to the catalytic zinc ion, displacing a water molecule that is essential for the enzyme's catalytic activity. This is a hallmark of this class of inhibitors.
-
Hydrogen Bonding Network: The sulfonamide moiety forms a network of hydrogen bonds with active site residues, most notably with the side chain of Threonine 199 (Thr199).
-
Hydrophobic Interactions: The aromatic ring of the inhibitor engages in van der Waals interactions with hydrophobic residues lining the active site cavity.
The following diagram illustrates the logical flow of evidence from crystallography that confirms the molecular target.
The hCAIX Signaling Pathway in Cancer
The expression and activity of hCAIX are intricately linked to the hypoxic tumor microenvironment and downstream signaling pathways that promote cancer progression.
Experimental Protocols
Recombinant Human Carbonic Anhydrase Production
The catalytic domain of human carbonic anhydrase IX is typically expressed in a bacterial system, such as E. coli. The protein is then purified to homogeneity using a combination of affinity chromatography (e.g., nickel-nitrilotriacetic acid (Ni-NTA) agarose for His-tagged proteins) and size-exclusion chromatography. The purity and homogeneity of the protein are assessed by SDS-PAGE.
X-ray Crystallography
-
Crystallization: Purified hCAIX is mixed with the inhibitor of interest (e.g., this compound, Acetazolamide) at a molar excess. This protein-ligand complex is then subjected to high-throughput crystallization screening using various commercially available screens that sample a wide range of precipitants, buffers, and salts. Promising initial crystal hits are then optimized by fine-tuning the concentrations of the components of the crystallization condition.
-
Data Collection: Single crystals of the hCAIX-inhibitor complex are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.
-
Structure Determination and Refinement: The three-dimensional structure is solved using molecular replacement, with a previously determined structure of hCAIX or a homologous protein as a search model. The initial model is then refined against the experimental diffraction data, and the inhibitor molecule is built into the observed electron density. The final model is validated for its geometric quality and agreement with the experimental data.
Conclusion
This compound represents a promising new class of selective hCAIX inhibitors. While its direct binding to hCAIX is strongly supported by its potent and selective inhibitory activity, final confirmation of its binding mode and the precise molecular interactions awaits the determination of its co-crystal structure with hCAIX. The established crystallographic data for other hCAIX inhibitors, such as the sulfonamides, provide a robust framework for understanding how these molecules achieve their therapeutic effect and serve as a guide for the future structural studies of novel inhibitors like this compound. Such structural insights are invaluable for the rational design of next-generation anticancer agents targeting the tumor microenvironment.
References
- 1. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interplay of Carbonic Anhydrase IX With Amino Acid and Acid/Base Transporters in the Hypoxic Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hypoxia inducible carbonic anhydrase IX, marker of tumour hypoxia, survival pathway and therapy target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting hypoxia downstream signaling protein, CAIX, for CAR T-cell therapy against glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Synthesis and biological evaluation of some coumarin hybrids as selective carbonic anhydrase IX and XII inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 4-Thiazolidinone-Bearing Hybrid Molecules in Anticancer Drug Design [mdpi.com]
Safety Operating Guide
Navigating the Disposal of hCAIX-IN-7: A Guide to Safe and Compliant Practices
For researchers, scientists, and drug development professionals handling novel compounds like hCAIX-IN-7, ensuring proper disposal is a critical component of laboratory safety and environmental responsibility. While a specific Safety Data Sheet (SDS) for this compound is not publicly available at this time, this guide provides essential safety and logistical information based on general best practices for the disposal of research-grade chemicals.
It is imperative to note that in the absence of a manufacturer-provided SDS, any chemical should be treated as hazardous. The following procedures are based on general guidelines for handling chemicals with unknown or poorly characterized hazards.
Immediate Safety and Handling Precautions
Before addressing disposal, it is crucial to adhere to safe handling procedures to minimize exposure and risk.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound.
-
Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential dust or vapors.
-
Avoid Contact: Prevent contact with skin, eyes, and clothing. In case of accidental contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.
-
Storage: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials. The container should be clearly labeled and tightly sealed.
Step-by-Step Disposal Protocol
The proper disposal of chemical waste is governed by local, state, and federal regulations. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
| Step | Procedure | Key Considerations |
| 1. Waste Identification and Classification | In the absence of an SDS, treat this compound as a hazardous chemical waste. Do not attempt to classify it without expert consultation. | Your institution's EHS office is the primary resource for classifying unknown waste streams. |
| 2. Waste Segregation | Collect waste this compound and any contaminated materials (e.g., gloves, wipes, pipette tips) in a dedicated, properly labeled hazardous waste container. | Do not mix with other chemical waste streams unless explicitly approved by your EHS department. Incompatible chemicals can react dangerously. |
| 3. Container Labeling | The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the accumulation start date. | Accurate labeling is a legal requirement and crucial for safe handling by waste management personnel. |
| 4. Waste Accumulation and Storage | Store the hazardous waste container in a designated satellite accumulation area (SAA) within the laboratory. This area should be under the control of the laboratory personnel. | The SAA should have secondary containment to prevent spills. Keep the container closed except when adding waste. |
| 5. Arrange for Pickup and Disposal | Contact your institution's EHS department to schedule a pickup for the hazardous waste. | Do not dispose of chemical waste down the drain or in the regular trash. This is illegal and environmentally harmful. |
Decision Workflow for Handling Chemicals without an SDS
Caption: Workflow for handling a chemical with an unavailable SDS.
Obtaining a Safety Data Sheet for this compound
The most reliable source for an SDS is the manufacturer or supplier of the chemical. If you have procured this compound, contact the vendor directly to request the Safety Data Sheet. Providing them with the product number and CAS number (2451479-58-4) will facilitate this process.
By adhering to these general guidelines and working closely with your institution's safety professionals, you can ensure the safe and compliant disposal of this compound, protecting yourself, your colleagues, and the environment.
Safeguarding Research: A Comprehensive Guide to Handling hCAIX-IN-7
For Immediate Use by Research, Scientific, and Drug Development Professionals
This document provides essential safety and logistical information for the handling of hCAIX-IN-7, a potent and selective inhibitor of the tumor-associated human carbonic anhydrase IX (hCAIX). The following procedural guidance is designed to ensure the safety of laboratory personnel and to provide a clear operational and disposal plan.
Personal Protective Equipment (PPE) and Safety Precautions
Always handle this compound within a certified chemical fume hood.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a full-face shield. | Protects against splashes and airborne particles. |
| Hand Protection | Nitrile or other chemically resistant gloves. | Prevents skin contact. Inspect gloves for integrity before and during use. |
| Body Protection | A lab coat or chemical-resistant apron. | Protects against contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved respirator with a particulate filter (e.g., N95 or higher) is recommended, especially when handling larger quantities or when there is a potential for aerosolization. | Minimizes inhalation of the powdered compound. |
Operational Plan: Handling and Storage
Receiving and Unpacking:
-
Inspect the package for any signs of damage upon receipt.
-
Wear appropriate PPE before opening the package inside a chemical fume hood.
-
Verify the contents against the packing slip.
Preparation of Stock Solutions:
-
Perform all weighing and solution preparation activities within a chemical fume hood to minimize inhalation exposure.
-
Use a dedicated, calibrated balance.
-
Clean the work area and balance thoroughly after each use.
Storage:
-
Store this compound in a tightly sealed, clearly labeled container.
-
Keep in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
Consult the supplier's documentation for specific storage temperature recommendations.
Disposal Plan
The disposal of this compound and any contaminated materials must be handled as hazardous chemical waste.
Waste Segregation and Collection:
-
Solid Waste: Collect all unused this compound powder, contaminated weighing paper, and disposable labware (e.g., pipette tips, microfuge tubes) in a designated, leak-proof, and clearly labeled hazardous waste container for "Solid Chemical Waste."
-
Liquid Waste: Collect all solutions containing this compound in a separate, leak-proof, and clearly labeled hazardous waste container for "Liquid Chemical Waste (Non-halogenated)."
-
Contaminated PPE: Dispose of contaminated gloves and other disposable PPE in the solid chemical waste container.
Decontamination and Disposal Procedure:
-
Consult Institutional Guidelines: Adhere to your institution's specific Environmental Health and Safety (EHS) protocols for chemical waste disposal.
-
Chemical Inactivation (Expert Consultation Required): For larger quantities, consult with your institution's EHS department about the feasibility of chemical degradation. Some sulfonamide-based compounds can be degraded under specific conditions, such as treatment with strong bases (e.g., 1M NaOH) or advanced oxidation processes.[1] This should only be performed by trained personnel following a validated and approved protocol.
-
Professional Disposal: Arrange for the collection of hazardous waste by a licensed and approved chemical waste disposal contractor.
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound, adapted from studies on similar carbonic anhydrase IX inhibitors.
1. Cell Culture and Treatment:
-
Cell Lines: Use a cancer cell line known to express hCAIX (e.g., HeLa, HT-29).
-
Culture Conditions: Culture cells in the appropriate medium supplemented with fetal bovine serum and antibiotics, and maintain in a humidified incubator at 37°C with 5% CO2.
-
Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Seed cells in multi-well plates at a predetermined density.
-
Allow cells to adhere and grow for 24 hours.
-
Treat cells with varying concentrations of this compound (and a vehicle control) for the desired duration (e.g., 24, 48, 72 hours).
-
2. Western Blot Analysis for Apoptosis Markers:
-
After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin in TBST.
-
Incubate the membrane with primary antibodies against apoptosis-related proteins (e.g., cleaved caspase-3, cleaved PARP, Bax, Bcl-2) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
3. Immunofluorescence Staining for DNA Damage:
-
Seed cells on glass coverslips in a multi-well plate and treat with this compound.
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS.
-
Block with 1% BSA in PBST.
-
Incubate with a primary antibody against a DNA damage marker (e.g., γH2AX).
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
Visualizations
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
